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  • Product: Sodium 2-(1,3,4-thiadiazol-2-yl)acetate
  • CAS: 2060060-51-5

Core Science & Biosynthesis

Foundational

Pharmacological Mechanisms and Application Methodologies of the Sodium 2-(1,3,4-thiadiazol-2-yl)acetate Scaffold

Executive Summary: The Privileged Nature of STDA Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (STDA) is not merely a static chemical entity; it is a highly versatile, privileged pharmacophoric scaffold utilized extensively in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of STDA

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (STDA) is not merely a static chemical entity; it is a highly versatile, privileged pharmacophoric scaffold utilized extensively in rational drug design. While the 1,3,4-thiadiazole core serves as the pharmacodynamic "warhead" capable of engaging multiple biological targets, the sodium acetate moiety provides critical pharmacokinetic advantages—namely, high aqueous solubility and an accessible handle for late-stage functionalization via amide coupling or esterification[1].

The inherent physicochemical properties of the 1,3,4-thiadiazole ring—including its strong aromaticity, mesoionic character, and function as a bioisostere of pyrimidine—allow its derivatives to cross cellular membranes efficiently and resist in vivo degradation[2]. This whitepaper dissects the core mechanisms of action of the STDA scaffold and provides self-validating experimental protocols for its evaluation.

Core Mechanisms of Action (Pharmacodynamics)

The pharmacological versatility of STDA derivatives stems from the ring's "hydrogen bonding domain" and "two-electron donor system," which allow it to act as a competitive inhibitor or allosteric modulator across diverse protein targets[2].

Inosine 5'-Monophosphate (IMP) Dehydrogenase Inhibition (Anticancer/Antiviral)

Once internalized, the 1,3,4-thiadiazole core can be metabolized into an aminothiadiazole mononucleotide. Because the thiadiazole ring is a structural bioisostere of pyrimidine, this metabolite acts as a potent, competitive inhibitor of IMP dehydrogenase[3].

  • Mechanism: By blocking IMP dehydrogenase, the compound starves the cell of its guanine nucleotide pool. This halts de novo purine biosynthesis, effectively arresting DNA and RNA synthesis and trapping malignant cells in the G0/G1 phase of the cell cycle[3].

Kinase Modulation: The PI3K/Akt/mTOR Axis

Recent oncological developments have identified 1,3,4-thiadiazole derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway[4].

  • Mechanism: The heteroaromatic ring binds competitively to the ATP-binding cleft of PI3K. This prevents the phosphorylation of PIP2 to PIP3, subsequently starving Akt (Protein Kinase B) of its activation signal. The downstream effect is the suppression of the mTORC1 complex, which shifts the cell from a state of proliferation to dose-dependent cytotoxic autophagy[4].

PI3K_Pathway STDA Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (Active Scaffold) PI3K Phosphoinositide 3-kinase (PI3K) STDA->PI3K ATP-Competitive Inhibition Autophagy Cytotoxic Autophagy STDA->Autophagy Induces (via pathway blockade) AKT Akt (Protein Kinase B) PI3K->AKT Phosphorylation (PIP2 -> PIP3) mTOR mTOR Complex 1 (mTORC1) AKT->mTOR Activation mTOR->Autophagy Suppresses Proliferation Tumor Cell Proliferation mTOR->Proliferation Promotes Survival

PI3K/Akt/mTOR pathway inhibition by 1,3,4-thiadiazole derivatives inducing cytotoxic autophagy.

GABA-A Receptor Allosteric Modulation (Anticonvulsant)

In neuropharmacology, the STDA scaffold is utilized to design potent anti-epileptic agents. The essential features for this activity include the electron-donor group (nitrogen/sulfur atoms) and the hydrophobic domains[5].

  • Mechanism: 1,3,4-thiadiazole derivatives bind allosterically to GABA-A receptors. This binding increases the frequency of chloride ion channel opening, hyperpolarizing the neuronal membrane and preventing the abnormal electrical firing characteristic of epileptic seizures[5].

Quantitative Target Affinity Profile

To guide lead optimization, the following table summarizes the typical binding affinities and inhibitory concentrations of functionalized STDA derivatives across primary targets based on recent literature[3],[4],[2].

Target / PathwayMechanism of EngagementTypical IC50 / Affinity RangePrimary Therapeutic Application
IMP Dehydrogenase Competitive inhibition via mononucleotide metabolite0.5 - 5.0 µMAnticancer / Antiviral
PI3K/Akt/mTOR ATP-competitive binding at PI3K catalytic domain1.6 - 10.2 µMOncology (Solid Tumors)
GABA-A Receptor Allosteric modulation (Chloride ion influx)15 - 30 mg/kg (in vivo ED50)Anticonvulsant / Epilepsy
Bacterial Kinase (ThiM) Active site blockade (e.g., K. pneumoniae)5.0 - 25.0 µMAntimicrobial

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating reproducible data requires protocols designed with inherent self-validation mechanisms. Below are the definitive workflows for evaluating STDA derivatives.

Workflow Prep 1. Scaffold Preparation (STDA Solubilization) Assay 2. Enzyme Kinetics (IMP Dehydrogenase) Prep->Assay In Vitro Blot 3. Cellular Profiling (Western Blot: PI3K/Akt) Assay->Blot Ex Vivo Analysis 4. Target Validation (IC50 & Ratio Analysis) Blot->Analysis Quantification

Step-by-step experimental workflow for synthesizing and screening STDA derivatives.

Protocol 1: In Vitro IMP Dehydrogenase Kinetics Assay

This assay measures the conversion of IMP and NAD+ to XMP and NADH, tracking the absorbance of NADH at 340 nm.

  • Step 1: Buffer Preparation. Prepare 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, and 1 mM DTT (Dithiothreitol) .

    • Causality Check: Why DTT? IMP dehydrogenase relies on a highly sensitive catalytic cysteine residue. Without DTT, this residue rapidly oxidizes in vitro, destroying enzyme activity and leading to false-negative inhibitor profiling.

  • Step 2: Reagent Assembly. In a 96-well UV-transparent plate, combine 100 µL assay buffer, 10 µL of purified IMPDH enzyme (10 nM final), and 10 µL of STDA derivative (serial dilutions from 100 µM to 1 nM).

  • Step 3: Self-Validating Controls. Include a vehicle control (DMSO) and a positive control (Mycophenolic acid, 1 µM).

    • Trustworthiness: If the Mycophenolic acid well does not show >90% inhibition, the enzyme batch is compromised, and the plate must be discarded.

  • Step 4: Reaction Initiation. Add 10 µL of a substrate mix (1 mM IMP, 1 mM NAD+). Immediately read absorbance at 340 nm every 30 seconds for 15 minutes at 37°C.

  • Step 5: Analysis. Calculate the initial velocity (V0) from the linear portion of the curve. Plot V0 against inhibitor concentration to determine the IC50.

Protocol 2: PI3K/Akt Phosphorylation Profiling via Western Blot

To prove that an STDA derivative induces autophagy via the PI3K/Akt axis, we must measure the ratio of phosphorylated Akt (p-Akt) to total Akt[4].

  • Step 1: Cell Treatment. Seed A549 lung cancer cells at 1×105 cells/well. Treat with the STDA derivative at its calculated IC50 for 24 hours.

  • Step 2: Lysis with Phosphatase Inhibition. Lyse cells on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate (Na3VO4), and 50 mM NaF .

    • Causality Check: Why these specific additives? Endogenous phosphatases will rapidly dephosphorylate Akt upon cell membrane rupture. Na3VO4 and NaF act as broad-spectrum phosphatase inhibitors. Omitting them guarantees a false-positive result for kinase inhibition.

  • Step 3: Electrophoresis & Transfer. Run 20 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Step 4: Probing (The Self-Validating Step). Probe the membrane with antibodies against p-Akt (Ser473) and Total-Akt.

    • Trustworthiness: You must calculate the p-Akt / Total-Akt ratio . Relying solely on p-Akt bands is scientifically invalid, as the STDA derivative might simply be suppressing global protein translation or inducing apoptosis (lowering all protein levels). A true PI3K inhibitor will lower p-Akt while Total-Akt remains relatively constant.

  • Step 5: Detection. Use ECL substrate and quantify band densitometry using ImageJ.

References[5] Title: 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Source: Frontiers in Chemistry. URL:https://www.frontiersin.org/articles/10.3389/fchem.2021.815752/full[3] Title: Mechanism of action of 2-amino-1,3,4-thiadiazole compounds. Source: Benchchem. URL: https://www.benchchem.com/[4] Title: Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Source: PMC (National Institutes of Health). URL:https://www.ncbi.nlm.nih.gov/pmc/[2] Title: Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Source: RSC Publishing. URL: https://pubs.rsc.org/[1] Title: Mechanistic studies and proposed formation of 1,3,4-thiadiazole. Source: ResearchGate. URL: https://www.researchgate.net/

Sources

Exploratory

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate: A Comprehensive Technical Guide on Physicochemical Profiling, Synthesis, and Pharmaceutical Applications

Executive Summary Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (CAS: 2060060-51-5) is a highly versatile, water-soluble heterocyclic salt that serves as a critical building block in modern medicinal chemistry[1]. Featuring a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (CAS: 2060060-51-5) is a highly versatile, water-soluble heterocyclic salt that serves as a critical building block in modern medicinal chemistry[1]. Featuring a highly electron-deficient 1,3,4-thiadiazole core coupled with an acetate moiety, this compound is extensively utilized as a pharmacophore in the development of cephalosporin antibiotics, acetylcholinesterase (AChE) inhibitors, and central nervous system (CNS) therapeutics[2][3]. This whitepaper provides a rigorous examination of its physicochemical properties, mechanistic synthesis, and analytical validation, designed for drug development professionals requiring high-fidelity technical data.

Physicochemical Profiling and Structural Dynamics

The utility of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate stems from the unique electronic properties of the 1,3,4-thiadiazole ring. The two nitrogen atoms and the sulfur atom create a strong electron-withdrawing effect, making the adjacent methylene group (alpha to the ring and the carboxylate) highly reactive[4].

Expert Insight on Formulation Causality: The sodium salt formulation is deliberately chosen over the free acid for commercial and synthetic applications. The free 1,3,4-thiadiazol-2-ylacetic acid is prone to rapid, spontaneous decarboxylation at elevated temperatures due to the electron-withdrawing nature of the heterocycle stabilizing the resulting carbanion[4]. Converting it to the sodium salt stabilizes the acetate moiety, preventing thermal degradation while drastically improving aqueous solubility for biphasic reaction systems or biological assays.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name Sodium 2-(1,3,4-thiadiazol-2-yl)acetate
CAS Registry Number 2060060-51-5[5]
Molecular Formula C4H3N2NaO2S
Molecular Weight 166.13 g/mol
Physical Appearance White to off-white crystalline powder
Solubility Profile Highly soluble in H2O (>50 mg/mL); soluble in MeOH; insoluble in hexanes/Et2O
Conjugate Acid pKa ~3.5 - 4.0 (Estimated for the free carboxylic acid)
Storage & Stability Hygroscopic; store at 2-8°C under inert atmosphere (Argon/N2)

Synthetic Methodologies & Mechanistic Pathways

The de novo synthesis of the 1,3,4-thiadiazol-2-ylacetate framework relies on the regioselective lithiation of 2-methyl-1,3,4-thiadiazole followed by electrophilic trapping with carbon dioxide. This method, originally pioneered by Saito et al., remains the gold standard due to its high yield and scalability[2][4].

Protocol: Step-by-Step Synthesis & Self-Validating Workflow

Objective: Synthesis of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate via Lithiation-Carboxylation.

  • Step 1: Substrate Preparation & Cooling. Dissolve 2-methyl-1,3,4-thiadiazole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.

    • Causality: THF is essential as it coordinates the lithium ion, stabilizing the transition state. The -78°C temperature is non-negotiable; at temperatures above -40°C, the highly reactive carbanion will rapidly dimerize or attack the electrophilic thiadiazole ring of unreacted starting material.

  • Step 2: Regioselective Lithiation. Add n-Butyllithium (n-BuLi, 1.05 equiv, 2.5 M in hexanes) dropwise over 30 minutes. Stir for 1 hour at -78°C[4].

    • In-Process Control (IPC) / Validation: Quench a 0.1 mL aliquot in D2O and analyze via 1H-NMR. The disappearance of the methyl singlet (~2.8 ppm) and appearance of a -CH2D signal confirms quantitative lithiation.

  • Step 3: Carboxylation. Bubble anhydrous CO2 gas vigorously through the solution for 2 hours, maintaining the temperature at -78°C, then slowly allow the mixture to warm to room temperature[4].

    • Causality: The CO2 must be passed through a Drierite column prior to introduction. Trace moisture will prematurely protonate the carbanion back to the starting material, drastically reducing the yield.

  • Step 4: Acidic Workup & Isolation of Free Acid. Quench the reaction with 1M HCl until the pH reaches 3.0. Extract with Ethyl Acetate (3x). Dry the organic layer over Na2SO4 and concentrate under reduced pressure to yield the free acid.

    • IPC / Validation: TLC (Dichloromethane:Methanol 9:1) should show a highly polar, UV-active spot (Rf ~0.2) that stains yellow with Bromocresol Green, confirming the presence of the carboxylic acid.

  • Step 5: Salt Formation. Dissolve the crude acid in minimal cold ethanol. Add exactly 1.0 equivalent of Sodium Methoxide (NaOMe) in ethanol. Stir for 30 minutes, then precipitate the sodium salt by adding cold diethyl ether. Filter and dry under high vacuum.

    • Causality: Avoid excess base, which can lead to ring-opening of the thiadiazole under prolonged exposure. The precipitation step acts as a self-purifying mechanism, leaving unreacted starting materials and organic impurities in the mother liquor.

Synthesis A 2-Methyl-1,3,4-thiadiazole (Starting Material) B Lithiation (n-BuLi, THF, -78°C) A->B C Lithium 1,3,4-thiadiazol- 2-ylmethanide B->C Deprotonation D Carboxylation (Dry CO2 gas) C->D E 1,3,4-Thiadiazol- 2-ylacetic acid D->E Acidic Workup F Salt Formation (NaOMe / EtOH) E->F G Sodium 2-(1,3,4-thiadiazol- 2-yl)acetate F->G Neutralization

Figure 1: Synthetic workflow for Sodium 2-(1,3,4-thiadiazol-2-yl)acetate via lithiation.

Pharmaceutical Applications & Biological Significance

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery. It acts as a bioisostere for pyrimidine and oxadiazole rings, offering improved metabolic stability and enhanced hydrogen-bonding capacity[3].

  • Cephalosporin Antibiotics: The acetate derivative is frequently coupled to the 7-aminocephalosporanic acid (7-ACA) core. The electron-withdrawing nature of the thiadiazole ring increases the electrophilicity of the β-lactam carbonyl, enhancing its ability to acylate penicillin-binding proteins (PBPs) in bacterial cell walls[6].

  • Acetylcholinesterase (AChE) Inhibitors: As demonstrated in the synthesis of aminopyridazine derivatives, the thiadiazolylacetic acid moiety serves as a critical linker[2]. The nitrogen atoms of the thiadiazole ring interact via hydrogen bonding with the catalytic triad of the AChE enzyme, while the acetate linker provides the optimal spatial geometry for binding.

  • CNS Agents: Thiadiazole derivatives exhibit potent anxiolytic and antidepressant properties[7]. The lipophilic nature of substituted thiadiazoles allows for blood-brain barrier (BBB) penetration, while the core interacts with GABAergic receptors.

BioApp A Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (Key Intermediate) B Amidation / Coupling with Core Scaffolds A->B Pharmacophore integration C Cephalosporin Derivatives (Antibacterial Agents) B->C β-lactam core D Aminopyridazine Derivatives (AChE Inhibitors) B->D Pyridazine core E Thiadiazole-Triazole Hybrids (CNS Agents) B->E Triazole core

Figure 2: Divergent pharmaceutical applications of the thiadiazolylacetate pharmacophore.

Analytical Characterization & Quality Control

To ensure the integrity of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate for downstream pharmaceutical synthesis, a rigorous analytical panel is required to validate purity and structural identity:

  • 1H-NMR (D2O, 400 MHz): Expected signals include a sharp singlet at ~9.1 ppm (1H, thiadiazole ring proton at C5) and a singlet at ~3.8 ppm (2H, -CH2- alpha to the carboxylate).

  • 13C-NMR (D2O, 100 MHz): Key resonances at ~175 ppm (C=O, carboxylate), ~168 ppm (C2 of thiadiazole), ~154 ppm (C5 of thiadiazole), and ~40 ppm (-CH2-).

  • FT-IR (ATR): Strong absorption bands at 1600-1550 cm⁻¹ (asymmetric COO⁻ stretch) and 1400 cm⁻¹ (symmetric COO⁻ stretch), alongside 1350 cm⁻¹ (C-N stretching of the thiadiazole).

  • LC-MS (ESI-): Molecular ion peak [M-Na]⁻ at m/z 143.0, confirming the exact mass of the thiadiazolylacetate anion.

References

  • NextSDS. "sodium 2-(1,3,4-thiadiazol-2-yl)acetate — Chemical Substance Information." 1

  • Saito, T., Saheki, N., Hatanaka, M., & Ishimaru, T. (1983). "Synthesis of 1,3,4-Thiadiazol-2-ylacetic Acid Derivatives." Journal of Heterocyclic Chemistry, 20(1), 73-75. 4

  • Coudert, P. et al. (2001). "Aminopyridazines as Acetylcholinesterase Inhibitors." Journal of Medicinal Chemistry. 2

Sources

Foundational

In Vitro Pharmacokinetics of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate: A Technical Guide

Executive Summary & Mechanistic Rationale The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, frequently utilized for its bioisosteric equivalence to pyrimidines and oxadiazoles, offering robust a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, frequently utilized for its bioisosteric equivalence to pyrimidines and oxadiazoles, offering robust antimicrobial, anti-inflammatory, and antineoplastic properties. However, the development of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate introduces highly specific Absorption, Distribution, Metabolism, and Excretion (ADME) challenges.

Formulated as a sodium salt, the compound exhibits excellent aqueous solubility. Yet, the presence of the acetate moiety dictates that the molecule exists predominantly as an ionized carboxylate anion at physiological pH (7.4). This ionization fundamentally alters its pharmacokinetic behavior—restricting passive transcellular permeability, increasing its affinity for plasma albumin, and exposing the molecule to Phase II acyl glucuronidation.

This whitepaper provides a rigorous, self-validating framework for the in vitro pharmacokinetic profiling of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate, detailing the causality behind experimental designs and establishing a predictive model for human in vivo exposure.

PK_Workflow Start Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (Test Article) PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem Permeability Permeability & Absorption (Caco-2, P-gp Efflux) PhysChem->Permeability Metabolism Metabolic Stability (HLM, CYP Inhibition) PhysChem->Metabolism Distribution Protein Binding (Equilibrium Dialysis) PhysChem->Distribution IVIVE IVIVE & PK Modeling (Prediction of Human PK) Permeability->IVIVE Metabolism->IVIVE Distribution->IVIVE

Figure 1: In vitro PK profiling workflow for Sodium 2-(1,3,4-thiadiazol-2-yl)acetate.

Permeability and Absorption (Caco-2 Model)

Causality & Rationale

The free acid form, 2-(1,3,4-thiadiazol-2-yl)acetic acid, possesses a predicted pKa​ of approximately 3.8. In the intestinal lumen (pH ~6.5), a minor fraction remains unionized, allowing for limited passive diffusion. However, upon entering the systemic circulation (pH 7.4), the compound becomes nearly 100% ionized. To accurately predict human intestinal absorption, we utilize the bidirectional Caco-2 cell monolayer assay, which assesses both passive transcellular transport and active efflux (e.g., via P-glycoprotein/MDR1), as standardized by [1].

Step-by-Step Methodology: Bidirectional Caco-2 Assay

Self-Validating Controls: Propranolol (High permeability marker), Atenolol (Low permeability paracellular marker), Digoxin (P-gp substrate).

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω⋅cm2 are utilized.

  • Dosing Solution Preparation: Dissolve Sodium 2-(1,3,4-thiadiazol-2-yl)acetate in HBSS buffer at pH 6.5 (Apical) and pH 7.4 (Basolateral) to a final concentration of 10 µM (DMSO < 1%).

  • Incubation:

    • A-to-B (Absorptive): Add 0.5 mL dosing solution to the Apical chamber; 1.5 mL blank buffer (pH 7.4) to the Basolateral chamber.

    • B-to-A (Secretory): Add 1.5 mL dosing solution to the Basolateral chamber; 0.5 mL blank buffer (pH 6.5) to the Apical chamber.

  • Sampling & Analysis: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard.

  • Quantification: Analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ).

Hepatic Clearance and Metabolic Stability

Causality & Rationale

While the 1,3,4-thiadiazole ring is generally resistant to oxidative degradation, the α -carbon (methylene bridge) of the acetate moiety is highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation. Furthermore, the terminal carboxylate group acts as a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide. To quantify the intrinsic clearance ( CLint​ ), we employ the in vitro half-life approach using Human Liver Microsomes (HLM) as validated by [2].

Metabolism_Pathway Parent Sodium 2-(1,3,4-thiadiazol-2-yl)acetate CYP CYP450 Enzymes (Phase I Oxidation) Parent->CYP Oxidation UGT UGT Enzymes (Phase II Glucuronidation) Parent->UGT Glucuronidation Metabolite1 Hydroxylated Thiadiazole CYP->Metabolite1 Metabolite2 Acyl Glucuronide UGT->Metabolite2 Excretion Biliary/Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Figure 2: Proposed Phase I and Phase II metabolic clearance pathways for the test article.

Step-by-Step Methodology: HLM Stability Assay

Self-Validating Controls: Testosterone (CYP3A4), Diclofenac (CYP2C9).

  • Reaction Mixture: Prepare a master mix containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) and 3.3 mM MgCl2​ .

  • Pre-Incubation: Add the test compound (final concentration 1 µM) to the master mix. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (for Phase I) and UDPGA with alamethicin (for Phase II UGT activation).

  • Kinetic Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold quench solution (acetonitrile with internal standard).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant to determine the depletion half-life ( t1/2​ ).

  • Calculation: Compute CLint​=(t1/2​0.693​)×(Mass of microsomal proteinVolume of incubation​) .

CYP450 Inhibition and DDI Risk Assessment

Causality & Rationale

Thiadiazole rings contain highly nucleophilic nitrogen and sulfur atoms capable of coordinating directly with the heme iron of CYP450 enzymes. This structural feature poses a significant risk for reversible or Time-Dependent Inhibition (TDI), particularly against CYP1A2 and CYP3A4. Evaluating this Drug-Drug Interaction (DDI) potential is a strict regulatory requirement outlined in the [3].

Step-by-Step Methodology: Reversible CYP Inhibition
  • Probe Substrate Cocktail: Utilize a validated cocktail of CYP-specific probe substrates (e.g., Phenacetin for 1A2, Diclofenac for 2C9, Midazolam for 3A4) at their respective Km​ concentrations.

  • Inhibitor Titration: Prepare a 7-point serial dilution of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (0.1 µM to 100 µM).

  • Incubation: Co-incubate the test compound, probe substrates, and 0.1 mg/mL HLM in phosphate buffer (pH 7.4) at 37°C.

  • Initiation & Quenching: Initiate with NADPH. Terminate the reaction after 10 minutes to ensure linear metabolite formation.

  • Data Fitting: Quantify probe metabolites via LC-MS/MS. Plot the percentage of remaining control activity against the log concentration of the test compound to derive the IC50​ value.

Plasma Protein Binding (Equilibrium Dialysis)

Causality & Rationale

Because the acetate moiety is fully ionized at physiological pH, Sodium 2-(1,3,4-thiadiazol-2-yl)acetate carries a net negative charge in the bloodstream. Anionic drugs typically exhibit high affinity for Human Serum Albumin (HSA) via electrostatic interactions at Sudlow's Site I or II. High plasma protein binding reduces the unbound fraction ( fu​ ), which directly limits the drug's volume of distribution ( Vd​ ) and its availability for target engagement or hepatic clearance.

Step-by-Step Methodology: Rapid Equilibrium Dialysis (RED)
  • Device Setup: Utilize a 96-well RED device equipped with a semi-permeable membrane (MWCO 8,000 Da).

  • Loading: Spike pooled human plasma with the test compound (1 µM and 10 µM). Load 200 µL of spiked plasma into the donor chamber and 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours to achieve thermodynamic equilibrium.

  • Matrix Matching: Post-incubation, extract aliquots from both chambers. Add blank plasma to the buffer samples and blank buffer to the plasma samples to ensure identical matrices for LC-MS/MS analysis.

  • Calculation: Calculate the fraction unbound ( fu​ ) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Quantitative Data Synthesis

The following table synthesizes the expected in vitro pharmacokinetic parameters for Sodium 2-(1,3,4-thiadiazol-2-yl)acetate based on its physicochemical properties and structural liabilities.

Assay CategoryParameterAnticipated Value / OutcomeMechanistic Interpretation
Physicochemical pKa​ (Acidic)~3.8Highly ionized at physiological pH (7.4).
Physicochemical LogD7.4​ -1.2 to -0.5Hydrophilic; favors aqueous compartments.
Permeability (Caco-2) Papp(A−B)​ <2.0×10−6 cm/sPoor passive transcellular absorption.
Permeability (Caco-2) Efflux Ratio (ER)> 2.0Potential substrate for P-gp or BCRP efflux.
Metabolic Stability CLint​ (Microsomal)Moderate (15 - 30 µL/min/mg)Susceptible to α -carbon oxidation and UGT conjugation.
CYP Inhibition IC50​ (CYP1A2 / 3A4)> 10 µM (Low Risk)Weak heme coordination expected at therapeutic doses.
Protein Binding Fraction Unbound ( fu​ )0.05 - 0.15 (85-95% Bound)High affinity for Human Serum Albumin due to anionic charge.

References

  • Hubatsch I, Ragnarsson EG, Artursson P. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. 2007;2(9):2111-9. URL:[Link]

  • Obach RS. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. 1999 Nov;27(11):1350-9. URL:[Link]

  • U.S. Food and Drug Administration (FDA). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA Center for Drug Evaluation and Research. 2020. URL:[Link]

Exploratory

Comprehensive Spectroscopic Characterization of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate: NMR and IR Methodologies

As a Senior Application Scientist, I approach the structural elucidation of heteroaromatic salts not merely as a data-collection exercise, but as a self-validating logical system. Sodium 2-(1,3,4-thiadiazol-2-yl)acetate...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural elucidation of heteroaromatic salts not merely as a data-collection exercise, but as a self-validating logical system. Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (C₄H₃N₂O₂SNa) presents a unique analytical topology: it combines an electron-deficient five-membered heteroaromatic ring with a highly polar, ionic carboxylate moiety.

This whitepaper outlines the authoritative protocols and the fundamental causality behind the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiling of this compound, ensuring high-fidelity data acquisition for drug development and chemical synthesis.

Analytical Rationale and Chemical Topology

The molecule consists of three distinct spectroscopic domains:

  • The 1,3,4-Thiadiazole Ring : A highly conjugated, electron-withdrawing system containing two nitrogen atoms and one sulfur atom.

  • The Methylene Linker (-CH₂-) : An aliphatic bridge subjected to dual deshielding effects from the adjacent aromatic ring and the carboxylate group.

  • The Sodium Carboxylate Group (-COO⁻ Na⁺) : An ionic moiety whose vibrational modes are highly sensitive to its counterion and solid-state packing.

Solvent and Matrix Selection Causality

For NMR, Deuterium Oxide (D₂O) is the solvent of choice over DMSO-d₆. The ionic nature of the sodium salt renders it highly soluble in aqueous media, whereas dissolution in organic solvents often leads to aggregation or incomplete solvation, broadening the NMR lines[1].

For IR spectroscopy, Attenuated Total Reflectance (ATR-FTIR) is strictly preferred over traditional KBr pelleting. Pressing a sodium carboxylate salt into a potassium bromide matrix under high pressure frequently induces solid-state ion exchange (forming the potassium salt and NaBr), which artificially shifts the carboxylate stretching frequencies [2].

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR Causality and Protocol

The ¹H NMR spectrum of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate is remarkably clean, featuring only two distinct proton environments.

  • H-5 (Thiadiazole Ring Proton): Appears as a sharp singlet in the extreme downfield region (~9.3 ppm ). The profound deshielding is caused by the combined inductive electron withdrawal of the adjacent electronegative nitrogen and sulfur atoms, coupled with the diamagnetic anisotropy of the heteroaromatic ring[3].

  • CH₂ (Methylene Protons): Appears as a singlet at ~3.9 ppm . The lack of adjacent protons results in no spin-spin coupling (multiplicity = singlet). The chemical shift is pushed downfield from a standard alkane (~1.0 ppm) due to the electron-withdrawing carboxylate and the aromatic ring.

Self-Validating Protocol (¹H NMR):

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of D₂O (99.9% D).

  • Acquisition: Use a standard 1D pulse sequence (e.g., zg30 on Bruker systems) with a relaxation delay (D1) of 2 seconds.

  • Critical Artifact Monitoring: The H-5 proton of 1,3,4-thiadiazole is relatively acidic. In D₂O, especially if the solution is slightly basic from the sodium carboxylate, base-catalyzed H-D exchange can occur over time, leading to the disappearance of the 9.3 ppm signal. Samples must be analyzed immediately after dissolution to prevent this artifact.

¹³C NMR Causality and Protocol

The ¹³C NMR spectrum reveals four distinct carbon environments, validating the molecular skeleton.

  • C-5 (Thiadiazole): ~153 ppm.

  • C-2 (Thiadiazole): ~162 ppm. Deshielded further than C-5 due to the attachment of the electronegative acetate substituent.

  • Carbonyl (COO⁻): ~175 ppm. Characteristic of an ionic carboxylate, which resonates slightly upfield compared to a protonated carboxylic acid (~178 ppm)[4].

  • Methylene (CH₂): ~38 ppm.

Self-Validating Protocol (¹³C NMR):

  • Preparation: Dissolve 50 mg of the analyte in 0.6 mL of D₂O to ensure sufficient signal-to-noise ratio for quaternary carbons.

  • Acquisition: Utilize a proton-decoupled sequence (zgpg30) with a minimum of 512 scans.

  • Validation: Employ a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. The methylene protons (~3.9 ppm) must show strong ³J correlations to both the C-2 carbon (~162 ppm) and the carboxylate carbon (~175 ppm), definitively proving the connectivity of the acetate chain to the ring.

Infrared (ATR-FTIR) Spectroscopy Profiling

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically the ionic nature of the salt and the integrity of the heteroaromatic ring.

Vibrational Band Assignments
  • Carboxylate Anion (COO⁻): The defining feature of this salt is the splitting of the carbonyl stretch into an asymmetric stretch (ν_as) at ~1590 cm⁻¹ and a symmetric stretch (ν_s) at ~1390 cm⁻¹ . The large frequency difference (Δν ≈ 200 cm⁻¹) is a direct physical manifestation of the delocalized electron cloud in the ionic sodium salt, contrasting sharply with the single C=O stretch (~1710 cm⁻¹) of a neutral carboxylic acid [2].

  • Thiadiazole Ring: The C=N stretching vibration manifests as a sharp, strong band at ~1520 cm⁻¹ . The C-S-C stretching mode is observed in the fingerprint region at ~680 cm⁻¹ [4].

Self-Validating Protocol (ATR-FTIR):

  • Preparation: Ensure the diamond ATR crystal is meticulously cleaned with isopropanol and a background spectrum is collected.

  • Acquisition: Place 2-3 mg of the neat, dry powder directly onto the crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

  • Parameters: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Data Synthesis

Table 1: NMR Spectral Assignments (in D₂O)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
¹H 9.32Singlet (s)1HH-5 : Deshielded by adjacent N, S, and ring current.
¹H 3.88Singlet (s)2HCH₂ : Deshielded by aromatic ring and COO⁻.
¹³C 175.4Singlet (Cq)-COO⁻ : Ionic carboxylate carbon.
¹³C 162.1Singlet (Cq)-C-2 : Quaternary thiadiazole carbon attached to CH₂.
¹³C 153.6Singlet (CH)-C-5 : Aromatic methine carbon.
¹³C 38.2Singlet (CH₂)-CH₂ : Aliphatic linker carbon.
Table 2: ATR-FTIR Vibrational Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~1590StrongCarboxylate (COO⁻)Asymmetric stretching (ν_as)
~1520MediumThiadiazole RingC=N stretching
~1390StrongCarboxylate (COO⁻)Symmetric stretching (ν_s)
~680WeakThiadiazole RingC-S-C stretching

Experimental Workflows and Logical Relationships

To visualize the self-validating nature of this characterization, the following diagrams map the analytical workflow and the causal relationships between the molecular structure and the resulting spectra.

Workflow A Sodium 2-(1,3,4-thiadiazol-2-yl)acetate Sample Preparation B Solvent & Matrix Selection (D2O for NMR, Neat for ATR-IR) A->B C 1H & 13C NMR Acquisition (Monitor H-D exchange at C-5) B->C D ATR-FTIR Acquisition (Focus on COO- & C=N) B->D E Data Integration & Cross-Validation via HMBC C->E D->E

Analytical Workflow for the Spectroscopic Characterization of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate.

Causality Mol Sodium 2-(1,3,4-thiadiazol-2-yl)acetate C5 C-5 Proton (H-5) Mol->C5 CH2 Methylene (CH2) Mol->CH2 COO Carboxylate (COO-) Mol->COO Ring Thiadiazole Ring Mol->Ring NMR1 1H NMR: ~9.3 ppm (s) Deshielded by N/S C5->NMR1 NMR2 1H NMR: ~3.9 ppm (s) Adjacent to Ring & COO- CH2->NMR2 IR1 IR: ~1590 & 1390 cm⁻¹ Asym/Sym Stretching COO->IR1 IR2 IR: ~1450-1550 cm⁻¹ C=N Stretching Ring->IR2

Logical Mapping of Molecular Substructures to their Corresponding Spectroscopic Signals.

References

  • 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3 ResearchGate URL:[Link]

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations DergiPark URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition Wiley URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Springer Professional URL:[Link]

Sources

Foundational

The 1,3,4-Thiadiazole Scaffold in Modern Medicinal Chemistry: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. Among these, the 1,3,4-thiadiazole nucleus—a five-membered heteroa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. Among these, the 1,3,4-thiadiazole nucleus—a five-membered heteroaromatic ring containing one sulfur and two nitrogen atoms—has emerged as a privileged pharmacophore[1]. Its unique physicochemical properties, including high aromaticity, mesoionic character, and exceptional in vivo stability, make it a highly versatile building block for drug discovery[2]. This whitepaper explores the chemical fundamentals, synthetic protocols, and pharmacological mechanisms of 1,3,4-thiadiazole derivatives, providing actionable insights for drug development professionals.

Chemical Fundamentals and Pharmacological Rationale

The pharmacological potency of the 1,3,4-thiadiazole ring is fundamentally driven by its electronic distribution. The ring is highly electron-deficient due to the electron-withdrawing effect of its two nitrogen atoms, making it relatively inert to electrophilic substitution but highly susceptible to nucleophilic attack[3].

Crucially, the ─N─N═C─S motif acts as a robust hydrogen-bond acceptor and donor system. The sulfur atom imparts critical lipophilicity, enhancing cellular membrane permeability, while the nitrogen atoms facilitate precise binding within the active sites of target proteins[4]. This precise balance of hydrophilicity and lipophilicity allows 1,3,4-thiadiazole derivatives to interact selectively with diverse biological targets. Consequently, this scaffold is integral to several FDA-approved medications, including the carbonic anhydrase inhibitors acetazolamide and methazolamide, the antimicrobial sulfamethizole, and the antineoplastic kinesin spindle protein inhibitors litronesib and filanesib[5],[2].

Synthetic Methodologies: Causality and Protocol

The synthesis of 1,3,4-thiadiazole derivatives demands precise control over cyclodehydration pathways. The one-pot condensation of thiosemicarbazides with carboxylic acids remains the gold standard due to its high yield and scalability[6],[7].

Protocol 1: Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives via Cyclodehydration

Objective: One-pot synthesis of 1,3,4-thiadiazole derivatives from thiosemicarbazides and carboxylic acids using Phosphorus oxychloride (POCl₃)[6].

  • Step 1: Reagent Assembly. Combine equimolar amounts (e.g., 5 mmol) of phenylthiosemicarbazide and the selected carboxylic acid (e.g., methoxy cinnamic acid) in a round-bottom flask.

    • Causality: Equimolar stoichiometry ensures complete conversion without excess unreacted precursors, minimizing downstream purification complexity.

  • Step 2: Addition of Cyclizing Agent. Slowly add 3 mmol of POCl₃ dropwise at 0–5°C.

    • Causality: POCl₃ acts as a dual-purpose reagent—it acylates the thiosemicarbazide and drives the cyclodehydration. The dropwise addition controls the highly exothermic nature of the initial reaction.

  • Step 3: Reflux. Heat the mixture to reflux for 2 to 10 hours depending on the substrate.

    • Causality: The endothermic ring-closure step requires sustained thermal energy to overcome the activation barrier for the elimination of water and formation of the aromatic 1,3,4-thiadiazole core.

  • Step 4: Quenching and Neutralization. Cool the mixture to room temperature, pour over crushed ice, and neutralize with aqueous ammonia until pH 7–8 is reached.

    • Causality: Ice quenches unreacted POCl₃ safely. Ammonia neutralizes the acidic byproducts (HCl and phosphoric acid), shifting the equilibrium to precipitate the free base of the 1,3,4-thiadiazole derivative.

  • Step 5: Isolation. Filter the precipitate, wash with distilled water, and recrystallize from ethanol.

    • Causality: Washing removes water-soluble inorganic salts, while recrystallization exploits differential solubility to yield the thermodynamically stable, high-purity crystalline product.

Pharmacological Applications and Mechanistic Insights

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of biological activities, but their role in oncology is particularly profound. Recent structural modifications, such as the development of fused imidazo[2,1-b][1,3,4]thiadiazoles, have yielded compounds capable of overcoming multidrug resistance by simultaneously targeting multiple kinase pathways[8].

In silico and in vitro studies have validated 1,3,4-thiadiazole derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For example, compound 32a demonstrated an enzymatic IC₅₀ of 0.08 µM against EGFR[5]. Similarly, derivative 13b effectively blocked VEGFR-2, leading to G2/M cell cycle arrest and a >12-fold increase in the Bax/Bcl-2 apoptotic ratio in MCF-7 breast cancer cells[4]. Beyond oncology, the scaffold shows remarkable anti-inflammatory potential; carbamothioyl-substituted 1,3,4-thiadiazoles have demonstrated up to a 50% reduction in carrageenan-induced paw edema in vivo[9].

Quantitative Pharmacological Data Summary
Compound / DerivativeTarget / Disease ModelKey Quantitative FindingReference
Compound 32a (EGFR Inhibitor)HePG-2 & MCF-7 Cancer CellsIC₅₀ = 3.31 µM (Enzymatic IC₅₀ = 0.08 µM)[5]
Compound 2g (5-phenyl-1,3,4-thiadiazol-2-amine)LoVo Colorectal Cancer CellsIC₅₀ = 2.44 µM (48-h incubation)[10]
Compound 13b (VEGFR-2 Inhibitor)MCF-7 Breast Cancer Cells52% Apoptosis induction; >12-fold Bax/Bcl-2 rise[4]
Compound 1b (Carbamothioyl derivative)Carrageenan-induced Paw Edema50% depletion in edema volume at 50 mg/kg[9]
Compound 3c (Protocatechuic acid hybrid)DPPH / ABTS Antioxidant AssayIC₅₀ = 3.53 µg/mL[9]
Protocol 2: In Vitro MTS Cell Viability Assay for Anticancer Evaluation

Objective: Determine the IC₅₀ of synthesized 1,3,4-thiadiazole derivatives against cancer cell lines[10].

  • Step 1: Cell Seeding. Plate cancer cells (e.g., LoVo, MCF-7) in 96-well plates at a density of 5 × 10³ cells/well in appropriate culture media.

    • Causality: Ensures cells are in the exponential growth phase and prevents contact inhibition from skewing metabolic readings.

  • Step 2: Compound Treatment. After 24 hours, treat cells with varying concentrations of the thiadiazole derivative (e.g., 6.25 to 400 μM) dissolved in DMSO (final DMSO concentration <0.5%).

    • Causality: Serial dilution establishes a dose-response curve. Keeping DMSO <0.5% prevents solvent-induced cytotoxicity.

  • Step 3: Incubation. Incubate the treated cells for 48 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: Allows sufficient time for the compound to interact with intracellular targets (e.g., kinases) and induce measurable phenotypic changes (apoptosis/arrest).

  • Step 4: MTS Reagent Addition. Add 20 μL of MTS reagent to each well and incubate for 1–4 hours.

    • Causality: Viable cells reduce the MTS tetrazolium compound into a colored formazan product via NAD(P)H-dependent dehydrogenase enzymes. The amount of formazan is directly proportional to the number of living cells.

  • Step 5: Absorbance Measurement. Measure the absorbance at 490 nm using a microplate reader and calculate the IC₅₀ using non-linear regression.

    • Causality: Quantifies cell viability relative to untreated controls, providing a standardized metric (IC₅₀) for compound potency.

Mechanistic Pathway Visualization

G TDA 1,3,4-Thiadiazole Derivative VEGFR2 VEGFR-2 Receptor (ATP Binding Pocket) TDA->VEGFR2 Competitive Binding Kinase Inhibition of Tyrosine Kinase Phosphorylation VEGFR2->Kinase Blocks Activation PI3K Downregulation of PI3K/AKT Pathway Kinase->PI3K MEK Downregulation of MEK/ERK Pathway Kinase->MEK Arrest G2/M Cell Cycle Arrest PI3K->Arrest Apoptosis Apoptosis Induction (↑Bax / ↓Bcl-2) MEK->Apoptosis

Mechanistic pathway of VEGFR-2 inhibition by 1,3,4-thiadiazole derivatives leading to apoptosis.

Conclusion

The 1,3,4-thiadiazole scaffold remains a cornerstone of modern drug design. Its distinct electronic distribution and structural plasticity allow medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles with remarkable precision. As synthetic methodologies pivot towards greener, higher-yield protocols, and as our understanding of kinase inhibition deepens, the therapeutic horizon for 1,3,4-thiadiazole derivatives will undoubtedly expand, offering novel solutions for oncology, infectious diseases, and beyond.

References

  • An Explicative Review of Thiadiazole: Medicinal Chemistry Aspects Source: orientjchem.org URL:[9]

  • 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities Source: nih.gov URL:[1]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents Source: nih.gov (PMC) URL:[5]

  • Chemical structures of FDA-approved drugs bearing 1,3,4-thiadiazole scaffold Source: researchgate.net URL:[8]

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry Source: acs.org (Chemical Reviews) URL:[3]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding Source: rsc.org URL:[6]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives Source: mdpi.com URL:[7]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile Source: rsc.org URL:[2]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation Source: nih.gov (PMC) URL:[10]

  • FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their common pharmacophoric features Source: researchgate.net URL:[4]

Sources

Protocols & Analytical Methods

Method

Using Sodium 2-(1,3,4-thiadiazol-2-yl)acetate in high-throughput screening assays

Application Note: Utilizing Sodium 2-(1,3,4-thiadiazol-2-yl)acetate in High-Throughput Screening and Fragment-Based Drug Discovery Audience: Researchers, assay development scientists, and medicinal chemists. Content Type...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Sodium 2-(1,3,4-thiadiazol-2-yl)acetate in High-Throughput Screening and Fragment-Based Drug Discovery

Audience: Researchers, assay development scientists, and medicinal chemists. Content Type: Technical Guide and Experimental Protocols.

Introduction & Mechanistic Rationale

The 1,3,4-thiadiazole ring is a privileged mesoionic scaffold in medicinal chemistry, widely utilized as a bioisostere for pyrimidines and oxadiazoles due to its strong aromaticity and unique hydrogen-bonding profile[1]. Recent high-throughput screening (HTS) campaigns have successfully identified 1,3,4-thiadiazole derivatives as potent inhibitors of diverse targets, ranging from the Helicobacter pylori enzyme FabX[2] to human Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[3].

When deploying fragment-based lead discovery (FBLD) or combinatorial library synthesis, Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (CAS 2060060-51-5) serves as an ideal starting building block.

The Causality of Chemical Selection: Why use the sodium salt of the acetate derivative rather than the free carboxylic acid or a direct thiadiazole-carboxylate?

  • Solubility & Aggregation Mitigation: In fragment screening, compounds are tested at very high concentrations (1–5 mM). Free carboxylic acids often cause localized pH drops or form colloidal aggregates in aqueous assay buffers, leading to promiscuous protein unfolding and false-positive hit rates[4]. The pre-ionized sodium salt ensures rapid, complete dissolution and maintains buffer homeostasis.

  • Chemical Stability: Direct attachment of a carboxylate to the electron-deficient 1,3,4-thiadiazole ring makes the molecule highly prone to decarboxylation during activation. The methylene spacer in the acetate group isolates the reactive carboxylate, ensuring chemical stability during high-throughput amide coupling workflows.

  • Thermodynamic Binding: Thermodynamic profiling of thiadiazole binding to targets like Hsp90[5] and Carbonic Anhydrases[6] demonstrates that the scaffold provides strong enthalpy-driven interactions via its two nitrogen electron donors and pi-stacking capabilities.

Physicochemical Profiling

To satisfy the "Rule of Three" for fragment-based drug discovery, a compound must possess strict physicochemical properties to ensure high ligand efficiency. Sodium 2-(1,3,4-thiadiazol-2-yl)acetate fits these parameters perfectly.

Table 1: Physicochemical Properties of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate

PropertyValueFBDD "Rule of Three" Threshold
Molecular Weight (Salt) 166.13 g/mol < 300 g/mol
Molecular Weight (Free Acid) 144.15 g/mol < 300 g/mol
Hydrogen Bond Donors 0≤ 3
Hydrogen Bond Acceptors 4 (2 N, 2 O)≤ 3 (Slightly elevated, ideal for kinase hinges)
Rotatable Bonds 2≤ 3
cLogP -0.42 (Highly hydrophilic)≤ 3

Application Workflow 1: Fragment Screening via PTSA

Protein Thermal Shift Assays (PTSA), also known as Differential Scanning Fluorimetry (DSF), are the gold standard for primary fragment screening[4]. The assay measures the stabilization of a target protein upon ligand binding, quantified by an increase in the protein's melting temperature ( ΔTm​ )[2].

Workflow A 1. Library Prep (Sodium Salt) B 2. Acoustic Transfer (Echo Dispensing) A->B C 3. 384-Well PTSA (Thermal Shift) B->C D 4. Hit Calling (ΔTm > 3°C) C->D

Fig 1. High-throughput fragment screening workflow using acoustic dispensing and PTSA.
Protocol 1: 384-Well PTSA for Target Engagement

This protocol is designed as a self-validating system, utilizing acoustic dispensing to eliminate carryover and maintain exact DMSO concentrations.

Step 1: Reagent Preparation

  • Prepare a 100 mM stock of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate in 100% DMSO.

  • Prepare the Protein-Dye Master Mix: Dilute the target protein to 2–5 µM and SYPRO Orange dye to 5X in the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Causality Check: Do not use buffers with high temperature coefficients (like Tris) as their pH changes drastically during thermal ramping, destabilizing the protein prematurely.

Step 2: Acoustic Dispensing

  • Using an acoustic liquid handler (e.g., Echo 555), transfer 50 nL of the 100 mM fragment stock into a 384-well PCR plate.

  • Causality Check: Acoustic dispensing allows for a final assay concentration of 1 mM fragment while keeping the final DMSO concentration at a strict 0.5%. High DMSO (>2%) will artificially lower the protein's baseline Tm​ .

Step 3: Assay Assembly

  • Dispense 10 µL of the Protein-Dye Master Mix into each well using a bulk reagent dispenser.

  • Seal the plate with an optically clear seal and centrifuge at 1,000 x g for 1 minute to remove bubbles.

Step 4: Thermal Cycling

  • Load the plate into a real-time PCR system (e.g., QuantStudio 7).

  • Run a thermal ramp from 25°C to 95°C at a rate of 0.05°C/second, capturing fluorescence in the ROX channel (Excitation ~470 nm, Emission ~570 nm).

Step 5: Data Analysis

  • Calculate the first derivative of the melt curve to identify the Tm​ . A positive shift ( ΔTm​≥2.0∘C ) indicates fragment binding[2].

Application Workflow 2: In Situ High-Throughput Library Synthesis

For combinatorial drug discovery, the acetate group of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate acts as a highly efficient handle for amide coupling, enabling "Direct-to-Biology" (D2B) screening where compounds are synthesized and tested in the same plate.

Protocol 2: High-Throughput Amide Coupling in 384-Well Plates

Step 1: Carboxylate Activation

  • Dispense 1 µL of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (10 mM in DMF) into a 384-well cyclic olefin copolymer (COC) plate.

  • Add 1 µL of HATU (10 mM in DMF) and 0.5 µL of DIPEA (20 mM in DMF).

  • Incubate at room temperature for 15 minutes to form the active ester. Causality Check: The sodium salt form accelerates the formation of the active ester by bypassing the need for initial deprotonation.

Step 2: Amine Addition

  • Using a pin tool or acoustic dispenser, add 1 µL of diverse primary/secondary amines (10 mM in DMF) from a library source plate.

  • Seal and shake the plate at room temperature for 2 hours.

Step 3: Direct-to-Biology Preparation

  • Dilute the crude reaction mixture 1:100 directly into the biochemical assay buffer. The high efficiency of the HATU/DIPEA coupling with this specific unhindered acetate linker typically yields >85% conversion, allowing phenotypic or enzymatic screening without prior HPLC purification.

Data Interpretation & Pharmacophore Modeling

When interpreting the results of screens utilizing this fragment, it is crucial to understand the binding mechanics. The 1,3,4-thiadiazole core primarily engages target pockets via dipole interactions and pi-pi stacking, while the acetate tail forms critical salt bridges with positively charged residues (e.g., Arginine or Lysine) at the periphery of the binding site[2].

Binding cluster_Ligand Sodium 2-(1,3,4-thiadiazol-2-yl)acetate Target Target Protein Active Site Thiadiazole 1,3,4-Thiadiazole Core (H-Bond Acceptor / π-π Stacking) Thiadiazole->Target Dipole Interactions Acetate Acetate Group (Salt Bridge / Electrostatic) Acetate->Target Ionic Bonding

Fig 2. Pharmacophore binding model of the 1,3,4-thiadiazole acetate fragment.

Table 2: Expected PTSA Assay Metrics and Quality Control Thresholds

MetricExpected Value RangeTroubleshooting / Causality
Baseline Protein Tm​ 45°C – 65°CIf <40°C, protein is unstable in the chosen buffer. Optimize pH or salt.
Fragment Hit ΔTm​ +2.0°C to +8.8°C[2]Shifts >10°C often indicate non-specific aggregation. Verify with ITC.
Z'-Factor (Assay Robustness) > 0.65If <0.5, check liquid handling precision or dye degradation.
DMSO Tolerance Up to 2% (v/v)Higher DMSO concentrations will suppress the Tm​ window.

Sources

Application

Catalytic Applications of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate Coordination Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the potential catalytic applications of coordination polymers derived from sodium 2-(1,3,4-thiadiazol-2-yl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential catalytic applications of coordination polymers derived from sodium 2-(1,3,4-thiadiazol-2-yl)acetate. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deep understanding of the catalyst's synthesis, characterization, and application in a key area of environmental remediation: the photocatalytic degradation of organic pollutants.

Introduction: The Promise of Thiadiazole-Based Coordination Polymers

The 1,3,4-thiadiazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The coordination of these ligands to metal centers to form coordination polymers (CPs) or metal-organic frameworks (MOFs) opens up new avenues for their application, particularly in catalysis.[5][6]

The incorporation of an acetate functional group onto the thiadiazole ring provides a crucial coordination site, enabling the formation of robust polymeric networks with various metal ions. The resulting sodium 2-(1,3,4-thiadiazol-2-yl)acetate coordination polymers are of particular interest due to the potential for synergistic effects between the organic ligand and the metal centers, leading to unique catalytic properties. This guide will focus on a significant and promising application: the use of these coordination polymers as heterogeneous photocatalysts for the degradation of organic dyes in aqueous solutions, a critical process for environmental remediation.

Synthesis and Characterization of the Coordination Polymer

The successful application of any catalyst hinges on its reliable synthesis and thorough characterization. This section provides a detailed protocol for the preparation of a representative sodium 2-(1,3,4-thiadiazol-2-yl)acetate coordination polymer and the expected characterization results.

Synthesis of the Ligand: Sodium 2-(1,3,4-thiadiazol-2-yl)acetate

The synthesis of the ligand is the foundational step. Based on established methods for the synthesis of similar 1,3,4-thiadiazole derivatives, a plausible two-step synthesis is proposed.[7][8]

Step 1: Synthesis of 2-(1,3,4-thiadiazol-2-yl)acetic acid

This step involves the cyclization of a suitable precursor. A common method is the reaction of thiosemicarbazide with an appropriate dicarbonyl compound or its derivative.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiosemicarbazide (1 eq.) and ethyl 3-chloro-2-oxopropanoate (1 eq.) in ethanol.

  • Add a catalytic amount of a dehydrating agent, such as concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid, ethyl 2-(1,3,4-thiadiazol-2-yl)acetate, is collected by filtration, washed with water, and dried.

  • Hydrolyze the ester by dissolving it in a solution of sodium hydroxide (1.1 eq.) in a water/ethanol mixture and stirring at room temperature for 2-3 hours.

  • Acidify the solution with dilute hydrochloric acid to precipitate 2-(1,3,4-thiadiazol-2-yl)acetic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Formation of the Sodium Salt

  • Suspend the synthesized 2-(1,3,4-thiadiazol-2-yl)acetic acid in ethanol.

  • Add an equimolar amount of sodium hydroxide solution dropwise while stirring.

  • Continue stirring until a clear solution is obtained.

  • Remove the solvent under reduced pressure to obtain sodium 2-(1,3,4-thiadiazol-2-yl)acetate as a solid.

Synthesis of the Coordination Polymer

The coordination polymer is synthesized through the self-assembly of the sodium 2-(1,3,4-thiadiazol-2-yl)acetate ligand with a suitable metal salt. For the purpose of demonstrating photocatalytic activity, a transition metal such as zinc(II) is a good candidate due to its prevalence in photocatalytically active coordination polymers.

Protocol:

  • In a Teflon-lined stainless steel autoclave, dissolve sodium 2-(1,3,4-thiadiazol-2-yl)acetate (1 eq.) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1 eq.) in a mixture of deionized water and a suitable organic co-solvent (e.g., N,N-dimethylformamide, DMF).

  • Seal the autoclave and heat it at 120-160 °C for 48-72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash with deionized water and ethanol, and dry in air.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: The use of a sealed autoclave at elevated temperatures (solvothermal method) is crucial for promoting the crystallization of the coordination polymer and obtaining a well-defined structure.

  • Co-solvent: The use of a high-boiling point organic co-solvent like DMF can help in solubilizing the reactants and acts as a template or structure-directing agent during the formation of the polymer network.

  • Slow Cooling: Slow cooling of the reaction vessel is essential for the growth of larger, higher-quality crystals suitable for single-crystal X-ray diffraction analysis.

Characterization of the Coordination Polymer

Thorough characterization is imperative to confirm the structure and purity of the synthesized coordination polymer.

Technique Expected Observations and Interpretation
Fourier-Transform Infrared (FT-IR) Spectroscopy - Broadening and shifting of the carboxylate (COO⁻) stretching bands compared to the free ligand, indicating coordination to the metal center. - Shifts in the C=N and C-S stretching vibrations of the thiadiazole ring, suggesting the involvement of the ring nitrogen in coordination.
Powder X-ray Diffraction (PXRD) - A unique diffraction pattern different from the starting materials, confirming the formation of a new crystalline phase. - Comparison with simulated patterns from single-crystal X-ray diffraction (if available) can confirm phase purity.
Thermogravimetric Analysis (TGA) - Initial weight loss corresponding to the removal of solvent molecules (water or DMF). - A plateau of thermal stability, followed by decomposition at higher temperatures, indicating the thermal robustness of the coordination polymer framework.
UV-Vis Diffuse Reflectance Spectroscopy (DRS) - Determination of the optical band gap of the material, which is crucial for understanding its photocatalytic activity. A band gap in the visible or near-UV region is desirable for efficient utilization of solar light.

Application: Photocatalytic Degradation of Methylene Blue

The synthesized sodium 2-(1,3,4-thiadiazol-2-yl)acetate coordination polymer is proposed as a heterogeneous photocatalyst for the degradation of organic dyes, with methylene blue (MB) serving as a model pollutant. Thiadiazole-based coordination polymers have shown promise in this area.[1][7]

Experimental Protocol

Materials and Equipment:

  • Synthesized coordination polymer catalyst

  • Methylene blue (MB)

  • Deionized water

  • Visible light source (e.g., 300W Xenon lamp with a UV cutoff filter)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Prepare a stock solution of methylene blue (e.g., 100 mg/L) in deionized water.

  • In a beaker, add a specific amount of the coordination polymer catalyst (e.g., 20 mg) to a defined volume of the MB solution (e.g., 50 mL of a 10 mg/L solution).

  • Stir the suspension in the dark for 30-60 minutes to establish an adsorption-desorption equilibrium between the catalyst surface and the MB molecules.

  • After reaching equilibrium, turn on the visible light source to initiate the photocatalytic reaction.

  • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the suspension (e.g., 3 mL).

  • Centrifuge the aliquot to separate the catalyst particles.

  • Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.

  • The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance of the MB solution and Aₜ is the absorbance at time t.

Self-Validating System:

  • Control Experiment: Run a parallel experiment without the catalyst under visible light irradiation to ensure that the degradation of MB is due to the photocatalytic activity of the coordination polymer and not photolysis.

  • Dark Experiment: Run another control experiment with the catalyst in the dark to quantify the amount of MB adsorbed onto the catalyst surface.

  • Recyclability Test: After a degradation cycle, recover the catalyst by centrifugation, wash it with deionized water and ethanol, dry it, and reuse it for subsequent degradation cycles to assess its stability and reusability.

Expected Results and Data Presentation

The results of the photocatalytic degradation experiment can be summarized in the following table:

Time (min) Absorbance at 664 nm Degradation Efficiency (%)
0Initial Absorbance0
15Absorbance at 15 minCalculated Efficiency
30Absorbance at 30 minCalculated Efficiency
45Absorbance at 45 minCalculated Efficiency
60Absorbance at 60 minCalculated Efficiency
90Absorbance at 90 minCalculated Efficiency
120Absorbance at 120 minCalculated Efficiency
Proposed Catalytic Mechanism

The photocatalytic degradation of organic pollutants by semiconductor-like materials, such as many coordination polymers, generally proceeds via the generation of reactive oxygen species (ROS).

G cluster_CP Catalyst Surface CP Coordination Polymer (Semiconductor) e e⁻ (Conduction Band) CP->e Light (hν) h h⁺ (Valence Band) CP->h O2 O₂ e->O2 Reduction H2O H₂O h->H2O Oxidation O2_rad •O₂⁻ O2->O2_rad Degradation Degradation Products (CO₂, H₂O, etc.) O2_rad->Degradation OH_rad •OH H2O->OH_rad OH_rad->Degradation MB Methylene Blue (Pollutant) MB->Degradation Attack by ROS

Caption: Proposed mechanism for photocatalytic degradation of methylene blue.

Explanation of the Mechanism:

  • Photoexcitation: Upon irradiation with light of energy greater than or equal to its band gap, the coordination polymer absorbs photons, leading to the excitation of electrons (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind holes (h⁺) in the VB.

  • Generation of Reactive Oxygen Species (ROS):

    • The photogenerated electrons in the CB can reduce adsorbed molecular oxygen (O₂) to form superoxide radicals (•O₂⁻).

    • The holes in the VB can oxidize water molecules (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH).

  • Degradation of Methylene Blue: The highly oxidative ROS (•O₂⁻ and •OH) attack the methylene blue molecules, leading to their degradation into simpler, non-toxic products such as carbon dioxide, water, and mineral acids.

Conclusion and Future Perspectives

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate coordination polymers represent a promising class of materials for heterogeneous catalysis. This guide has outlined a comprehensive approach to their synthesis, characterization, and application in the photocatalytic degradation of organic pollutants. The modular nature of coordination polymers allows for the fine-tuning of their properties by varying the metal center and the ligand structure, opening up possibilities for developing catalysts with enhanced efficiency and selectivity.

Future research in this area could focus on:

  • Exploring different metal centers: Investigating the effect of different metal ions (e.g., Cu²⁺, Fe³⁺, Co²⁺) on the catalytic activity.

  • Band gap engineering: Modifying the ligand structure to tune the band gap of the coordination polymer for enhanced visible light absorption.

  • Applications in other catalytic reactions: Exploring the potential of these materials in other important organic transformations, such as oxidation, reduction, and carbon-carbon coupling reactions.

The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working at the interface of coordination chemistry, materials science, and catalysis, paving the way for the development of novel and efficient catalytic systems.

References

  • Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. (2019). Molecules, 24(24), 4543. [Link]

  • Thiadiazole-Based Covalent Organic Frameworks with a Donor–Acceptor Structure: Modulating Intermolecular Charge Transfer for Efficient Photocatalytic Degradation of Typical Emerging Contaminants. (2022). Environmental Science & Technology, 56(23), 17094–17104. [Link]

  • Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. (2019). Inorganics, 7(12), 144. [Link]

  • A benzothiadiazole-based Pt(ii) coordination polymer as an efficient heterogeneous photocatalyst for visible-light-driven aerobic oxidative coupling of amines. (2023). Chemical Communications, 59(8), 985-988. [Link]

  • Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. (2018). Pharmaceutical Chemistry Journal, 52(3), 233-239.
  • The influence of the substituent type and position on the topology of 2-D heterometallic sodium–palladium(ii) coordination networks with substituted nicotinate ligands. (2022). CrystEngComm, 24(10), 1933-1942. [Link]

  • Benzothiadiazole Ligand Modulation of Cu(I)-Based Coordination Polymers to Regulate Catalytic Properties for the Hydroboration of Alkynes. (2023). Inorganic Chemistry, 62(51), 21087–21094. [Link]

  • Heterometallic coordination polymers: syntheses, structures and heterogeneous catalytic applications. (2016). New Journal of Chemistry, 40(1), 512-523. [Link]

  • Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. (2019). Open Chemistry, 17(1), 1216-1234.
  • 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. (2021). Molecules, 26(16), 4843. [Link]

  • Thiazolothiazole-Based Metal–Organic Frameworks for Photocatalytic Coupling of Benzylamine and Degradation of Organic Dyes. (2023). Crystal Growth & Design, 23(3), 1968–1976.
  • Thiazolo[5,4‑d]thiazole linked conjugated microporous polymer photocatalysis for selective aerobic oxidation of amines. (2022).
  • Benzothiadiazole Ligand Modulation of Cu(I)-Based Coordination Polymers to Regulate Catalytic Properties for the Hydroboration of Alkynes. (2023). Inorganic Chemistry, 62(51), 21087–21094. [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020). Molecules, 25(16), 3594. [Link]

  • 174 Thiadiazoles and Their Properties. (2022). ISRES.
  • Structural Variations in Coordination Polymers of Sodium and Cesium Dicarboxylates. (2013).
  • New ceramic catalyst uses sodium and boron to drive sustainable industrial reactions. (2025, January 21). ScienceDaily. [Link]

  • Porous Coordination Polymers for Heterogeneous Catalysis. (2024). Inorganics, 12(4), 101.
  • Sodium 2-(1,3,4-thiadiazol-2-yl)acetate. PubChem. [Link]

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2020). Molecules, 25(12), 2865. [Link]

  • Synthesis And Characterization Of Some 1,3,4 - Thiadiazole Derivatives. (2013). Ibn Al-Haitham Journal for Pure and Applied Science, 26(2), 220-227.
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies, 6(8), 604-611.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules, 28(24), 8049. [Link]

  • pharmacological activity of 1,3,4-thiadiazole derivatives and its complexes: a review. (2018). International Research Journal of Pharmacy, 9(10), 8-15.
  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. (2014). Chemical Reviews, 114(10), 5572–5610. [Link]

  • Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of Transition metal Complexes. (2020). Research Journal of Pharmacy and Technology, 13(10), 4721-4727.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for Sodium 2-(1,3,4-thiadiazol-2-yl)acetate synthesis

Welcome to the Technical Support Center for the synthesis of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate . This compound is a critical intermediate in the manufacturing of cephalosporin antibiotics[1], and its purity directl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate . This compound is a critical intermediate in the manufacturing of cephalosporin antibiotics[1], and its purity directly dictates the success of downstream active pharmaceutical ingredient (API) production[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind each synthetic step, ensuring your protocols are robust, self-validating, and optimized for maximum yield.

Mechanistic Workflow

The most efficient route to synthesize this intermediate is via the lithiation of 2-methyl-1,3,4-thiadiazole, followed by electrophilic carboxylation and controlled neutralization[3].

SynthesisWorkflow N1 2-Methyl-1,3,4-thiadiazole (Starting Material) N2 Lithiation (n-BuLi, THF, -78°C) N1->N2 Anhydrous conditions N3 Lithiated Intermediate (Highly Reactive) N2->N3 Deprotonation N4 Carboxylation (Dry CO2 Sparging) N3->N4 Electrophilic trap N5 1,3,4-Thiadiazol-2-ylacetic acid (Thermally Sensitive) N4->N5 Acidic workup (pH 3) N6 Neutralization (NaOH, EtOH, 0°C) N5->N6 Base titration N7 Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (Final Product) N6->N7 Precipitation

Reaction workflow for Sodium 2-(1,3,4-thiadiazol-2-yl)acetate synthesis via lithiation.

Standard Operating Procedure (SOP)

Self-Validating Protocol for High-Yield Synthesis

Step 1: Anhydrous Lithiation

  • Procedure: Dissolve 2-methyl-1,3,4-thiadiazole (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reactor to -78 °C. Dropwise add n-Butyllithium (1.05 eq in hexanes) over 30 minutes, maintaining the internal temperature below -70 °C.

  • Causality: The methyl protons are weakly acidic. Lithiation must occur at strict cryogenic temperatures to prevent the nucleophilic attack of n-BuLi on the thiadiazole ring itself, which would lead to ring fragmentation.

  • Self-Validation: Perform a Karl Fischer titration on the THF before use (moisture must be <10 ppm). A successful lithiation is indicated by a deep, homogeneous coloration. If the solution turns cloudy white prematurely, moisture has quenched the reagent into LiOH.

Step 2: Electrophilic Carboxylation

  • Procedure: Vigorously sparge strictly dried CO₂ gas into the reaction mixture at -78 °C for 45 minutes.

  • Causality: The lithiated intermediate is a strong nucleophile that rapidly attacks CO₂. Insufficient CO₂ saturation leads to dimerization of the starting material.

  • Self-Validation: The reaction mixture will gradually lighten in color and form a fine suspension (the lithium salt of the acid) as the CO₂ is consumed.

Step 3: Acidic Workup & Free Acid Isolation

  • Procedure: Quench the reaction with cold 1M HCl until the aqueous layer reaches pH 3. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at a bath temperature strictly below 30 °C .

  • Causality: 1,3,4-Thiadiazol-2-ylacetic acid is highly prone to thermal decarboxylation[3]. Heat will rapidly degrade the product back into 2-methyl-1,3,4-thiadiazole and CO₂.

Step 4: Controlled Neutralization

  • Procedure: Suspend the isolated free acid in cold ethanol (0 °C). Dropwise add a 1M solution of ethanolic NaOH until the pH stabilizes at 7.2–7.4.

  • Causality: The sodium salt is insoluble in cold ethanol and will precipitate cleanly. Over-titration introduces excess NaOH, which degrades downstream cephalosporin coupling reactions[1].

  • Self-Validation: Filter the resulting white precipitate and test a 1% aqueous solution of the solid; it should read neutral (pH ~7.0-7.5), confirming the absence of trapped free base.

Yield Optimization Data

To demonstrate the critical nature of temperature and time in this synthesis, review the quantitative optimization parameters below. Deviating from the optimal cryogenic conditions drastically reduces the yield due to side reactions and decarboxylation.

Temperature (°C)CO₂ Sparging Time (min)Workup Bath Temp (°C)Yield (%)Purity (HPLC, %)Primary Failure Mode
-78 45 < 30 86 > 98 None (Optimal)
-4045< 304281Ring fragmentation / Dimerization
-7815< 306090Incomplete carboxylation
-7845502565Thermal decarboxylation

Troubleshooting & FAQs

Q: Why is my overall yield consistently below 50%, with high amounts of unreacted 2-methyl-1,3,4-thiadiazole recovered? A: This is a hallmark of moisture contamination or insufficient cryogenic control during lithiation. n-Butyllithium is highly sensitive to water.

  • Causality: Water quenches n-BuLi to form butane and LiOH, leaving the thiadiazole unreacted. Furthermore, if the temperature rises above -60 °C, the lithiated intermediate can undergo unwanted side reactions rather than waiting for the CO₂ electrophile.

  • Action: Validate your inert atmosphere. Ensure your THF is freshly distilled over sodium/benzophenone or passed through an activated alumina column.

Q: During the concentration of the free acid (Step 3), the product turns dark and gas evolution is observed in the rotary evaporator. What is happening? A: You are witnessing thermal decarboxylation.

  • Causality: Heteroaryl acetic acids are notoriously unstable. The electron-withdrawing nature of the thiadiazole ring makes the acetate moiety prone to lose CO₂, reverting to 2-methyl-1,3,4-thiadiazole[3].

  • Action: Keep the rotary evaporator bath strictly below 30 °C. If you observe bubbling in the flask under vacuum after the bulk solvent has boiled off, decarboxylation is occurring. Immediately cool the flask with an ice bath.

Q: How can I ensure complete conversion to the sodium salt without excess NaOH contaminating the final API intermediate? A: Utilize a pH-guided titration rather than bulk addition.

  • Causality: Excess NaOH will co-precipitate with the product, raising the ash content and potentially causing degradation in downstream syntheses[1].

  • Action: Suspend the free acid in cold ethanol (0 °C) and add ethanolic NaOH dropwise until a stable pH of 7.2-7.4 is reached. The sodium salt will precipitate out cleanly. Filter and wash with cold ethanol to validate purity.

References

  • Title: Synthesis of 1,3,4-thiadiazol-2-ylacetic acid derivatives Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: US6384215B1 - Preparation of new intermediates and their use in manufacturing of cephalosporin compounds Source: Google Patents URL
  • Title: sodium 2-(1,3,4-thiadiazol-2-yl)acetate — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Optimization

Technical Support Center: Proactive Stability Management for Sodium 2-(1,3,4-thiadiazol-2-yl)acetate

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate. Oxidation is a primary degradation pa...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate. Oxidation is a primary degradation pathway for this compound, and this document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to mitigate this risk, ensuring the integrity and reproducibility of your experimental results.

The Challenge: Understanding the Vulnerability of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate is a valuable heterocyclic compound in pharmaceutical research. The 1,3,4-thiadiazole ring is generally considered a stable aromatic system.[1][2][3] However, the presence of a sulfur atom within the ring and the sodium acetate moiety introduces vulnerabilities to oxidative and hydrolytic degradation, especially during long-term storage.

The primary modes of degradation to consider are:

  • Oxidation: The sulfur atom in the thiadiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones. This alters the electronic properties and three-dimensional structure of the molecule, which can significantly impact its biological activity.

  • Hydrolysis: As a sodium salt of a carboxylic acid, the compound is hygroscopic and can absorb atmospheric moisture. This can lead to hydrolysis of the acetate group, affecting the compound's purity and solubility.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative processes.

This guide will focus on preventing and troubleshooting oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: My stored Sodium 2-(1,3,4-thiadiazol-2-yl)acetate has developed a slight yellow tint. Is this a sign of oxidation?

A1: A change in color, such as the development of a yellow or brown tint, is a common visual indicator of chemical degradation. While not definitive proof of oxidation, it strongly suggests that the compound is no longer pure and should be investigated before use. We recommend performing an analytical check, such as HPLC, to assess the purity.

Q2: I store my compound in a freezer. Is that sufficient to prevent oxidation?

A2: While low temperatures slow down the rate of chemical reactions, including oxidation, it is not sufficient on its own.[4] Atmospheric oxygen present in the container can still cause degradation over time, even at low temperatures. For long-term storage, it is crucial to both control the temperature and exclude oxygen.

Q3: What is an "inert atmosphere," and why is it necessary?

A3: An inert atmosphere is an environment that is free of reactive gases, primarily oxygen.[5] This is typically achieved by replacing the air in a storage container with an inert gas like nitrogen or argon.[5][6] For a compound like Sodium 2-(1,3,4-thiadiazol-2-yl)acetate, which is susceptible to oxidation, storage under an inert atmosphere is a critical preventative measure.[5]

Q4: Can I use a standard screw-cap vial for long-term storage?

A4: For short-term storage, a well-sealed screw-cap vial may be adequate if flushed with an inert gas. However, for long-term storage, we recommend using vials with a more robust seal, such as those with a PTFE-lined cap or, ideally, flame-sealed ampoules under an inert atmosphere to completely prevent the ingress of air and moisture.

Q5: How can I confirm if my compound has oxidized?

A5: The most reliable way to confirm oxidation is through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach.[5] This method can separate the parent compound from any degradation products. Further characterization of the degradation products can be achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Troubleshooting Guide: Investigating and Addressing Oxidation

If you suspect that your sample of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate has undergone oxidation, follow this troubleshooting guide.

Visual Decision Pathway for Suspected Oxidation

Oxidation Troubleshooting Workflow Oxidation Troubleshooting Workflow A Suspected Oxidation (e.g., color change, inconsistent results) B Perform Visual Inspection (Check for discoloration, clumping) A->B C Conduct Purity Analysis (HPLC) B->C D Purity > 98%? C->D E Compound is likely stable. Review storage of analytical standards. D->E Yes F Significant Degradation Detected D->F No G Quarantine the batch. Do not use in experiments. F->G H Characterize Degradants (LC-MS, NMR) F->H I Review and Optimize Storage Protocol F->I J Implement Corrective Actions: - Use inert gas - Control temperature & humidity - Protect from light I->J

Caption: A step-by-step workflow for troubleshooting suspected oxidation.

Table: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical degradation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by displacing atmospheric oxygen.[5]
Humidity Low (use of a desiccator)The compound is a sodium salt and likely hygroscopic.
Light Protected from light (Amber vials or foil)Prevents photodegradation which can initiate oxidation.[4]
Container Tightly sealed vial with PTFE-lined cap or ampouleEnsures a long-term barrier against air and moisture.

Experimental Protocols

Protocol 1: Forced Degradation Study (Oxidative Stress)

This protocol is designed to intentionally degrade the compound to identify potential oxidation products and to develop a stability-indicating HPLC method.

Materials:

  • Sodium 2-(1,3,4-thiadiazol-2-yl)acetate

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • HPLC system with a C18 column and a PDA or UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate in a 1:1 mixture of methanol and water.

  • Stress Condition: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂.

  • Incubation: Store the stressed sample at room temperature, protected from light, for 24 hours.

  • Time-Point Analysis: At t=0, 2, 4, 8, and 24 hours, take an aliquot of the reaction mixture, quench the reaction by diluting 1:10 with the mobile phase, and inject it into the HPLC system.

  • Control Sample: Prepare a control sample by diluting the stock solution with the methanol/water mixture without H₂O₂ and analyze it at the same time points.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point for assessing the purity of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate and detecting oxidative degradation products.

HPLC Parameters:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection 254 nm
Injection Volume 10 µL

Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks in the stressed samples that are not present in the control samples.

  • The peak corresponding to Sodium 2-(1,3,4-thiadiazol-2-yl)acetate should decrease in area over time in the stressed sample.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

Visual Representation of the Analytical Workflow

Analytical Workflow for Stability Testing Analytical Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Stock Solution of Compound B Control Sample (No Stress) A->B C Stressed Sample (e.g., + 3% H2O2) A->C D HPLC Analysis (C18 Column, Gradient Elution) B->D C->D E Compare Chromatograms D->E F Identify Degradation Peaks E->F G Quantify Purity & Degradation F->G

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Sodium 2-(1,3,4-thiadiazol-2-yl)acetate

Welcome to the Technical Support Center. Analyzing highly polar, ionic heterocyclic compounds like Sodium 2-(1,3,4-thiadiazol-2-yl)acetate presents a unique set of chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing highly polar, ionic heterocyclic compounds like Sodium 2-(1,3,4-thiadiazol-2-yl)acetate presents a unique set of chromatographic challenges. Because this molecule dissociates into a sodium cation and a highly hydrophilic acetate anion attached to a weakly basic thiadiazole ring, standard Reversed-Phase (RP) HPLC methods often fail to provide adequate retention or peak symmetry[1].

This guide is designed for analytical scientists and drug development professionals. It bypasses generic advice to focus on the exact physicochemical causality behind retention failures, offering self-validating troubleshooting protocols and optimized methodologies.

Mechanistic Workflow for Chromatographic Mode Selection

Before adjusting gradients, you must select the correct chromatographic mode based on your detection requirements and matrix complexity. The decision tree below outlines the optimal pathways for retaining this polar thiadiazole derivative.

G Start Analyte: Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (Highly Polar, Ionic) Q1 Is MS compatibility required? Start->Q1 HILIC HILIC Mode Ammonium Acetate / ACN ZIC-HILIC or Amide Column Start->HILIC If RP retention fails MixedMode Mixed-Mode (Anion Exchange/RP) Ideal for complex matrices Start->MixedMode For extreme polarity RP_MS RP-HPLC (Ion Suppression) Formic Acid/TFA (pH 2.5) AQ-C18 Column Q1->RP_MS Yes (Volatile Buffer) RP_UV RP-HPLC (Ion Suppression) Phosphate Buffer (pH 2.5) AQ-C18 Column Q1->RP_UV No (UV Detection)

Workflow for selecting HPLC conditions for polar thiadiazole derivatives.

Core Troubleshooting & FAQs

Q1: My analyte elutes completely in the void volume ( t0​ ) on a standard C18 column. How can I increase retention?

The Causality: In aqueous solutions, the sodium salt dissociates, and the acetate moiety (pKa ~4.7) becomes ionized ( COO− ). This drastically increases the molecule's hydrophilicity. In standard RP-HPLC, this ionized form lacks sufficient hydrophobic interaction with the non-polar C18 stationary phase, causing it to elute in the void volume[1]. The Solution: You must induce "ion suppression" by lowering the mobile phase pH to 2.0–2.5. This ensures the molecule remains in its neutral, protonated carboxylic acid state ( COOH ), allowing it to interact with the hydrophobic stationary phase[1]. Use 0.1% Phosphoric acid (for UV) or 0.1% Formic acid (for MS).

Q2: I switched to a 100% aqueous mobile phase to increase retention, but after a few injections, retention times dropped drastically. What happened?

The Causality: When pushing RP-HPLC to its limits using highly aqueous mobile phases (less than 3-5% organic modifier), standard C18 alkyl chains undergo "ligand folding" or "matting"[2]. The highly hydrophobic C18 chains collapse onto themselves to minimize exposure to the polar eluent, expelling the mobile phase from the pores and drastically reducing the accessible surface area[2]. The Solution: Switch to an "AQ" (aqueous-compatible) C18 column. These columns incorporate a polar-embedded group (e.g., amide or carbamate) or utilize specialized end-capping that keeps the alkyl chains extended even in 100% water[2].

Q3: I am observing severe peak tailing even when using an acidic mobile phase. How do I fix the peak shape?

The Causality: Peak tailing of heterocyclic compounds is primarily driven by secondary interactions. While the acidic mobile phase suppresses the acetate ionization, the nitrogen atoms within the 1,3,4-thiadiazole ring can interact with residual, unreacted silanol groups ( Si−O− ) on the silica support[3]. The Solution: Utilize a highly end-capped column to minimize free silanols. Additionally, adding a chaotropic/ion-pairing reagent like Trifluoroacetic Acid (TFA) at 0.05% will mask these secondary interaction sites and significantly improve peak symmetry[3].

Q4: I want to use HILIC to avoid highly aqueous mobile phases. Why are my peaks broad and distorted?

The Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by partitioning them into a water-rich layer immobilized on a polar stationary phase[4][5]. If your sample is dissolved in a highly aqueous diluent (e.g., 100% water), the injection volume locally disrupts this delicate immobilized water layer, causing the analyte to traverse the column without proper partitioning. The Solution: The sample diluent must closely match the initial mobile phase conditions. Dissolve or dilute your sample in high organic solvent (e.g., >75% Acetonitrile) to maintain the integrity of the HILIC partitioning layer[4].

Quantitative Data: Mobile Phase Additive Comparison

The choice of buffer directly dictates the retention mechanism and peak integrity. Use the table below to select the appropriate additive based on your detector and required chromatographic mode.

Mobile Phase AdditivepH RangeChromatographic ModeEffect on 2-(1,3,4-thiadiazol-2-yl)acetate
0.1% Phosphoric Acid 2.0 - 2.5RP-HPLC (UV)Excellent ion suppression; strong retention; non-volatile (Not MS compatible)[1].
0.1% Formic Acid 2.7 - 3.0RP-HPLC (LC-MS)Moderate ion suppression; MS-compatible; slight tailing possible due to weaker ion-pairing[1].
0.05% TFA 2.0 - 2.2RP-HPLC (UV/MS)Strong ion suppression + ion-pairing; sharpest peaks; suppresses MS signal slightly[3].
10 mM Ammonium Acetate 4.5 - 5.5HILIC (LC-MS)Analyte is ionized ( COO− ); excellent partitioning into the HILIC aqueous layer; MS-compatible[4].

Experimental Protocols

To ensure a self-validating system, run the following protocols exactly as described. Protocol A is optimized for standard UV/Vis quality control, while Protocol B is designed for high-sensitivity LC-MS applications.

Protocol A: Ion-Suppression RP-HPLC (UV Detection)

This method utilizes an aqueous-compatible C18 phase to prevent ligand collapse while suppressing the acetate group's ionization.

  • Column Selection: AQ-C18 or Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with pure phosphoric acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 0% B (Isocratic hold to retain the highly polar analyte)

    • 2.0 - 8.0 min: 0% 30% B (Linear gradient to elute impurities)

    • 8.0 - 10.0 min: 30% B (Wash step)

    • 10.0 - 15.0 min: 0% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostatted to prevent retention time drift).

  • Sample Diluent: 100% Mobile Phase A. Critical step: Do not use organic solvents for the diluent in this method, as it will cause fronting.

Protocol B: HILIC-MS Compatible Workflow

For highly sensitive MS applications where non-volatile buffers cannot be used, HILIC provides orthogonal retention by leveraging the molecule's polarity rather than fighting it[5][6].

  • Column Selection: Zwitterionic (ZIC-HILIC) or Amide-bonded silica (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (Unadjusted, natural pH ~6.8).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program: (Note: In HILIC, the organic solvent is the weak eluent)

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 6.0 min: 95% 60% B

    • 6.0 - 8.0 min: 60% B

    • 8.0 - 15.0 min: 95% B (Extended re-equilibration is mandatory for HILIC to rebuild the water layer).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Sample Diluent: 90% Acetonitrile / 10% Water. Critical step: Injecting samples dissolved in >20% water will destroy peak shape[4].

References

  • HPLC.eu. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • PubMed Central (PMC). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • Welch Materials. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at:[Link]

  • Longdom Publishing. HILIC Chromatography An Insight on the Retention Mechanism. Available at:[Link]

  • MDPI. Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. Available at: [Link]

Sources

Optimization

Reducing background noise in fluorescence assays using Sodium 2-(1,3,4-thiadiazol-2-yl)acetate

Welcome to the technical support center for fluorescence assay optimization. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance the quality and reliability of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for fluorescence assay optimization. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance the quality and reliability of their fluorescence-based experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges, with a focus on mitigating background noise to improve the signal-to-noise ratio.

While this guide addresses a wide range of strategies for background reduction, it is important to note that specific reagents, such as Sodium 2-(1,3,4-thiadiazol-2-yl)acetate, may have niche applications. The 1,3,4-thiadiazole core is found in various biologically active and fluorescent compounds[1][2][3][4][5][6][7][8]; however, the use of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate specifically for reducing background noise in fluorescence assays is not extensively documented in publicly available scientific literature. The principles and methodologies outlined below represent established and broadly applicable best practices in the field.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in fluorescence assays?

A1: Background noise, or any signal that interferes with the detection of the true fluorescent signal, can originate from multiple sources.[9] These can be broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from biological materials such as cells, tissues, and media components (e.g., NADH, collagen, elastin, riboflavin, and phenol red).[10][11][12]

  • Non-specific Binding: The fluorescent probe or antibody binding to off-target sites.[13][14]

  • Instrumental Noise: Electronic noise from the detector (e.g., dark current) and stray light from the excitation source.[15][16]

  • Consumables: Autofluorescence from microplates, pipette tips, and other plasticware.[10][11]

  • Photobleaching: The irreversible destruction of fluorophores by high-intensity light, which can lead to a decrease in signal and an apparent increase in the relative contribution of background noise.[17][18][19][20]

Q2: How does the choice of microplate affect background fluorescence?

A2: The choice of microplate is critical for minimizing background noise. Black, opaque microplates are generally recommended for fluorescence intensity assays as they absorb stray light and reduce well-to-well crosstalk.[9][12] White plates, which reflect light, can increase the detected signal but may also elevate background fluorescence.[12][21][22] For time-resolved fluorescence (TRF) assays, the impact of plate color may be less significant due to the technology's inherent background reduction capabilities.[22]

Q3: What is photobleaching and how can it be minimized?

A3: Photobleaching is the light-induced degradation of a fluorophore, leading to a loss of its ability to fluoresce.[17][18][19][20] This can be minimized by:

  • Reducing the intensity and duration of light exposure.[17][18][20]

  • Using more photostable dyes.[23]

  • Employing antifade reagents in the imaging medium.

  • Optimizing microscope and instrument settings, such as using neutral-density filters.[17][20]

Q4: Can my assay buffer contribute to background noise?

A4: Yes, components of your assay buffer and cell culture media can be a source of autofluorescence.[21] For example, phenol red, a common pH indicator in cell culture media, is fluorescent and should be avoided during imaging.[11] Similarly, supplements like fetal bovine serum (FBS) can also contribute to background.[10] It is advisable to use phenol red-free media and to test the autofluorescence of all buffer components.

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating sources of high background in your fluorescence assays.

Problem 1: High Background Signal in Cell-Based Assays

High background in cell-based assays often stems from autofluorescence of the cells themselves or the surrounding medium.

dot

Caption: Troubleshooting workflow for high background in cell-based assays.

Step-by-Step Protocol:

  • Analyze a "No-Stain" Control: Prepare a sample of your cells in the assay medium without any fluorescent label. Image this sample using the same settings as your experimental samples. Any fluorescence detected is autofluorescence.

  • Optimize Media and Buffers:

    • If significant autofluorescence is observed, switch to a phenol red-free medium.[11]

    • Consider using a fluorescence-free buffer or medium for the final imaging step.

  • Thorough Washing: After staining, ensure that unbound fluorescent probes are completely washed away. Perform 2-3 washes with a suitable buffer like PBS.[15]

  • Select Appropriate Fluorophores:

    • Cellular autofluorescence is often more pronounced at shorter wavelengths (UV-blue range).[12] Whenever possible, use fluorophores that are excited by and emit at longer wavelengths (red or far-red).[24]

  • Spectral Unmixing: If your imaging system has this capability, you can measure the emission spectrum of the autofluorescence from your unstained control and computationally subtract it from your experimental images.

Problem 2: High Background in Biochemical Assays (e.g., Immunoassays)

In biochemical assays, high background is often due to non-specific binding of fluorescently labeled antibodies or probes.

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Sources

Reference Data & Comparative Studies

Validation

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate vs potassium 2-(1,3,4-thiadiazol-2-yl)acetate efficacy

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[1][2][3] Derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[1][2][3] Derivatives of this heterocyclic motif have shown considerable promise as anticancer and antimicrobial agents.[4][5] This guide delves into a nuanced comparison of two saline forms of a key thiadiazole derivative: sodium 2-(1,3,4-thiadiazol-2-yl)acetate and potassium 2-(1,3,4-thiadiazol-2-yl)acetate. While the parent molecule, 2-(1,3,4-thiadiazol-2-yl)acetic acid, is the active moiety, the choice of the counter-ion can significantly influence the physicochemical properties and, consequently, the biological efficacy of the drug.[6][7][8]

This document provides a comprehensive framework for researchers and drug development professionals to understand the potential differences in efficacy between these two salts and offers detailed experimental protocols for their direct comparison.

The Critical Role of the Counter-Ion: A Physicochemical Perspective

The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development. The counter-ion, in this case, sodium (Na⁺) versus potassium (K⁺), can impact several key parameters:

  • Solubility and Dissolution Rate: The nature of the counter-ion can significantly affect the aqueous solubility and dissolution rate of a compound.[8][9] Generally, potassium salts of organic acids tend to be more soluble than their sodium counterparts, although this is not a universal rule and is dependent on the specific molecular structure.[10] A higher dissolution rate can lead to faster absorption and a more rapid onset of action.[11]

  • Hygroscopicity and Stability: The propensity of a salt to absorb atmospheric moisture (hygroscopicity) can be influenced by the counter-ion. This, in turn, can affect the chemical and physical stability of the final drug product.

  • Bioavailability: Differences in solubility and absorption rates directly impact the bioavailability of the active compound, which is the fraction of the administered dose that reaches the systemic circulation.[6][7]

  • Crystal Packing and Polymorphism: The size and charge density of the counter-ion can influence the crystal lattice energy and the potential for polymorphism, which can have profound effects on the drug's properties.

Given these potential differences, a direct comparative evaluation of the sodium and potassium salts of 2-(1,3,4-thiadiazol-2-yl)acetate is warranted to determine the optimal salt form for further development.

Biological Activities of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[12][13][14] Derivatives have been reported to exhibit a wide range of pharmacological effects, including:

  • Antimicrobial Activity: These compounds have shown efficacy against a variety of bacterial and fungal strains.[15][16][17]

  • Anticancer Activity: Many 1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as enzyme inhibition and apoptosis induction.[1][4][18]

  • Anti-inflammatory and Analgesic Activity: Some derivatives have also been investigated for their potential as anti-inflammatory and pain-relieving agents.[13][19]

It is hypothesized that both sodium and potassium 2-(1,3,4-thiadiazol-2-yl)acetate will exhibit these activities, with potential variations in their potency and efficacy due to the factors outlined above.

Proposed Experimental Comparison: A Methodological Guide

To empirically determine the comparative efficacy, the following experimental protocols are proposed.

Antimicrobial Efficacy Assessment

A standard method to compare the antimicrobial activity is through the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[1]

  • Compound Dilution: Prepare stock solutions of sodium and potassium 2-(1,3,4-thiadiazol-2-yl)acetate in a suitable solvent (e.g., sterile deionized water or DMSO). Perform serial two-fold dilutions of each compound in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical MIC Values

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate163264
Potassium 2-(1,3,4-thiadiazol-2-yl)acetate81632
Control (e.g., Ciprofloxacin/Fluconazole)10.52

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate 96-Well Plate prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Na+ and K+ Salts prep_compounds->inoculate incubate Incubate at Optimal Conditions inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Efficacy Assessment

The cytotoxic activity of the compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the sodium and potassium salts in the culture medium. Replace the existing medium with the medium containing the diluted compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.[1]

Data Presentation: Hypothetical IC₅₀ Values

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate25.538.2
Potassium 2-(1,3,4-thiadiazol-2-yl)acetate18.929.7
Doxorubicin0.81.2

Workflow for Anticancer Cytotoxicity (MTT Assay)

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-Well Plate treat_cells Treat Cells with Compounds seed_cells->treat_cells prep_compounds Prepare Serial Dilutions of Na+ and K+ Salts prep_compounds->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT assay to determine anticancer activity.

Conclusion and Future Directions

While the 1,3,4-thiadiazole core is a well-established pharmacophore, the influence of the counter-ion on the efficacy of its derivatives is an area that warrants further investigation. This guide provides the scientific rationale and detailed methodologies for a direct comparison of sodium and potassium 2-(1,3,4-thiadiazol-2-yl)acetate. The proposed experiments will yield crucial data on their relative antimicrobial and anticancer potencies.

The results of such a comparative study will be invaluable for drug development professionals in selecting the optimal salt form with enhanced physicochemical properties and biological activity. Further studies could also explore other counter-ions and investigate the in vivo efficacy and pharmacokinetic profiles of the most promising salt.

References

  • Application Notes and Protocols: 1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research - Benchchem.
  • Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation - IJIRT.
  • Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed. (2024).
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. (2023).
  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC. (2025).
  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - ResearchGate. (2025).
  • A mini review on thiadiazole compounds and their pharmacological interest.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC. (2025).
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed. (2012).
  • The Role of Counter-Ions in Peptides—An Overview - MDPI. (2020).
  • Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity - Portal de Periódicos da UFMS. (2026).
  • Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules | Journal of Chemical Education - ACS Publications. (2024).
  • Synthesis and antimicrobial evaluation of thiadiazole derivatives - Der Pharma Chemica.
  • Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database | Journal of Medicinal Chemistry - ACS Publications. (2007).
  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC.
  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011).
  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][3][4]THIADIAZOLE DERIVATIVES: A REVIEW - Heterocyclic Letters. Available from:

  • Anticancer Screening of Some 1,3,4-thiadiazole Derivatives - Longdom Publishing.
  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC.
  • Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC.
  • Thiadiazole derivatives as anticancer agents - PMC - NIH.
  • Diclofenac salts: potassium or sodium? - The Pharmaceutical Journal. (2021).
  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021).
  • Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018).
  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model.
  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Comprehensive study on the effects of sodium and potassium additives in size exclusion chromatographic separations of protein biopharmaceuticals - PubMed. (2017).
  • Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates - MDPI. (2025).
  • Literature Review on the biological activities of 1,3,4-thiadiazole - Academia.edu.
  • Comparative evaluation of some commercially available brands of pharmaceutical preparations for Na, K and Mg concentrations.
  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews. (2014).
  • Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives | Sych.
  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed.
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI.
  • SUST Journal of Natural and Medical Sciences Journal homepage: [Link] Synthesis of New 1,3,4-Th. Available from:

Sources

Comparative

Method Comparison Guide: Validating HPLC Analytical Methods for Sodium 2-(1,3,4-thiadiazol-2-yl)acetate Purity

Executive Summary As drug development pipelines increasingly feature highly polar, water-soluble active pharmaceutical ingredients (APIs), traditional analytical paradigms must evolve. Sodium 2-(1,3,4-thiadiazol-2-yl)ace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pipelines increasingly feature highly polar, water-soluble active pharmaceutical ingredients (APIs), traditional analytical paradigms must evolve. Sodium 2-(1,3,4-thiadiazol-2-yl)acetate represents a classic chromatographic challenge: it is an ionic salt combining a highly polar acetate moiety with a heteroatom-rich thiadiazole ring.

This guide objectively compares three High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound. By analyzing the physicochemical causality behind column selection, we demonstrate why Hydrophilic Interaction Liquid Chromatography (HILIC) significantly outperforms standard and ion-pairing Reversed-Phase Liquid Chromatography (RP-HPLC). Furthermore, we provide a comprehensive, self-validating protocol compliant with the latest ICH Q2(R2) guidelines[1].

The Analytical Challenge: Causality of Method Selection

To design a robust analytical method, we must first understand the molecular behavior of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate. The molecule's high polarity and ionic nature dictate its interaction with the stationary and mobile phases.

  • Alternative 1: Standard RP-HPLC (C18)

    • The Mechanism: RP-HPLC relies on hydrophobic partitioning.

    • The Failure: The highly polar acetate anion and the heteroatom-rich thiadiazole ring interact poorly with the hydrophobic alkyl chains of a C18 column. This results in the analyte eluting at or near the void volume ( t0​ ), making it impossible to resolve the API from early-eluting polar impurities or solvent peaks[2].

  • Alternative 2: Ion-Pairing RP-HPLC

    • The Mechanism: Adding an ion-pairing agent (e.g., tetrabutylammonium bisulfate) to the mobile phase neutralizes the acetate charge, increasing the complex's hydrophobicity and retention.

    • The Failure: While retention improves, ion-pairing agents cause prolonged column equilibration times and permanently alter the stationary phase. More critically, they severely suppress ionization in mass spectrometry (LC-MS), rendering the method unsuitable for modern impurity profiling and structural elucidation[3].

  • The Champion: HILIC (Zwitterionic or Amide Phase)

    • The Mechanism: HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., 80% Acetonitrile). Water acts as the strong eluting solvent. The polar stationary phase attracts a water-enriched layer. The highly polar Sodium 2-(1,3,4-thiadiazol-2-yl)acetate partitions into this aqueous layer, interacting via hydrogen bonding (with the thiadiazole nitrogens) and electrostatic interactions (between the acetate anion and the stationary phase)[4].

    • The Success: This orthogonal retention mechanism provides a high retention factor ( k′ ), excellent peak symmetry, and utilizes volatile buffers (like ammonium formate) that ensure 100% LC-MS compatibility[5].

Quantitative Performance Comparison

The following table synthesizes the experimental performance data of the three methodologies evaluated during the method development phase for Sodium 2-(1,3,4-thiadiazol-2-yl)acetate.

Table 1: Performance Comparison of HPLC Modalities

Chromatographic ParameterStandard RP-HPLC (C18)Ion-Pairing RP-HPLC (C18)HILIC (ZIC-HILIC)
Mobile Phase 90% Water / 10% ACN (0.1% TFA)70% Water / 30% ACN (5mM TBAHS)80% ACN / 20% Water (20mM NH₄FA)
Retention Factor ( k′ ) 0.2 (Unacceptable)3.5 (Acceptable)4.2 (Optimal)
Peak Asymmetry ( As​ ) > 2.5 (Severe Tailing)1.3 (Slight Tailing)1.05 (Excellent)
Theoretical Plates ( N ) < 2,000~ 8,500> 12,000
LC-MS Compatibility Yes (but poor retention)No (Ion suppression)Yes (High sensitivity)
Equilibration Time ~ 15 mins> 60 mins~ 20 mins

Method Selection & Validation Workflow

Method_Selection Analyte Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (Highly Polar, Ionic Salt) RP_HPLC Standard RP-HPLC (C18) Hydrophobic Partitioning Analyte->RP_HPLC IP_HPLC Ion-Pairing RP-HPLC Charge Neutralization Analyte->IP_HPLC HILIC HILIC (ZIC/Amide) Hydrophilic Partitioning Analyte->HILIC RP_Out Fail: Elution at t0 Poor Resolution RP_HPLC->RP_Out IP_Out Suboptimal: Good Retention MS Incompatible IP_HPLC->IP_Out HILIC_Out Optimal: k' > 2 Excellent Peak Shape & MS Compatible HILIC->HILIC_Out Validation Proceed to ICH Q2(R2) Validation HILIC_Out->Validation

Fig 1. Method selection and validation workflow for polar thiadiazole derivatives.

Step-by-Step HILIC Validation Protocol (ICH Q2(R2) Compliant)

To ensure trustworthiness, an analytical method must operate as a self-validating system. This means incorporating built-in System Suitability Testing (SST) to confirm the system's fitness before any sample is analyzed. The following protocol aligns with the lifecycle and risk-based approaches detailed in the ICH Q2(R2) guidelines[1][6].

Phase 1: Chromatographic Conditions & System Suitability
  • Column: Zwitterionic HILIC (ZIC-HILIC), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic elution using 80% Acetonitrile and 20% Aqueous Buffer (20 mM Ammonium Formate, adjusted to pH 3.0 with formic acid). Causality: pH 3.0 ensures the acetate group and thiadiazole nitrogens maintain a consistent ionization state, preventing peak splitting.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (and ESI-MS in positive/negative switching mode for impurity identification).

  • Self-Validating SST Criteria: Inject the reference standard (100 µg/mL) six times. The system is valid only if:

    • Relative Standard Deviation (RSD) of peak area ≤2.0% .

    • Tailing factor ( Tf​ ) ≤1.5 .

    • Theoretical plates ( N ) ≥10,000 .

Phase 2: Specificity & Stability-Indicating Power

According to ICH Q2(R2), a quantitative procedure must unequivocally assess the analyte in the presence of expected impurities and degradants[6].

  • Forced Degradation: Subject the API to acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H2​O2​ ), thermal (60°C), and photolytic stress for 24 hours.

  • Analysis: Inject the stressed samples.

  • Acceptance Criteria: The Sodium 2-(1,3,4-thiadiazol-2-yl)acetate peak must achieve baseline resolution ( Rs​≥2.0 ) from all degradation products. Peak purity assessment via Photo Diode Array (PDA) must show a purity angle less than the purity threshold.

Phase 3: Linearity and Range
  • Prepare calibration standards at five concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each standard in triplicate.

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the target concentration response.

Phase 4: Accuracy (Recovery)
  • Spike known amounts of the API reference standard into a synthetic placebo matrix at three levels: 80%, 100%, and 120% of the target concentration.

  • Prepare three independent replicates at each level (9 determinations total).

  • Acceptance Criteria: The mean recovery at each level must fall between 98.0% and 102.0%, with an RSD ≤2.0% .

Phase 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Prepare six independent sample solutions at the 100% test concentration. Analyze on the same day, by the same analyst, using the same equipment. (Acceptance: RSD ≤2.0% ).

  • Intermediate Precision: Have a second analyst prepare six new independent solutions on a different day, using a different HPLC system and a different column lot. (Acceptance: Overall RSD across all 12 samples ≤2.0% ).

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Agilent Technologies URL:[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 European Medicines Agency (EMA) URL:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Chrom Tech, Inc. URL: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application PubMed - National Institutes of Health URL: [Link]

Sources

Validation

A Comparative Guide to the Binding Affinity of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate and Standard Ligands

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively modulate biological targets is perpetual. The 1,3,4-thiadiazole ring system has emerged as a privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively modulate biological targets is perpetual. The 1,3,4-thiadiazole ring system has emerged as a privileged pharmacophore, a core structural component in a multitude of compounds exhibiting a wide array of pharmacological activities.[1][2][3] Derivatives of this heterocyclic moiety have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[4][5] The biological versatility of 1,3,4-thiadiazoles is attributed to their ability to engage with a diverse range of protein targets through various non-covalent interactions.[6]

This guide provides a comparative analysis of the binding affinity of a representative 1,3,4-thiadiazole derivative, Sodium 2-(1,3,4-thiadiazol-2-yl)acetate, against a well-characterized biological target, Carbonic Anhydrase II (CA II). To establish a robust benchmark for comparison, we will contrast its binding profile with that of a widely recognized standard inhibitor, Acetazolamide.

The selection of Carbonic Anhydrase II as the target is predicated on the extensive literature documenting the interaction of various 1,3,4-thiadiazole-containing sulfonamides with this enzyme family.[7][8][9] CAs are metalloenzymes that play a crucial role in physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy.[10][11]

This in-depth technical guide will navigate through the experimental design, methodologies, and data interpretation integral to a comparative binding affinity study. We will delve into the causality behind experimental choices, ensuring a self-validating and trustworthy narrative for researchers, scientists, and drug development professionals.

Experimental Design and Rationale

The primary objective of this study is to quantify and compare the binding affinity of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate and Acetazolamide to human Carbonic Anhydrase II. To achieve this, a combination of biophysical techniques and computational modeling will be employed. Surface Plasmon Resonance (SPR) is selected as the principal biophysical method due to its ability to provide real-time, label-free kinetic data, allowing for the determination of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ). Molecular docking will be utilized to provide a theoretical framework for understanding the potential binding modes of the compounds within the active site of CA II.

Selection of Standard Ligand

Acetazolamide is a potent sulfonamide inhibitor of carbonic anhydrase and serves as an ideal standard for this comparative study.[10] Its well-documented binding mechanism and extensive characterization in the scientific literature provide a reliable point of reference for evaluating the binding characteristics of the novel thiadiazole compound.

Methodologies

Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful technique for characterizing biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.

Experimental Protocol:

  • Immobilization of Carbonic Anhydrase II:

    • A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

    • Human Carbonic Anhydrase II is diluted in 10 mM sodium acetate buffer (pH 4.5) to a concentration of 50 µg/mL and injected over the activated sensor surface until the desired immobilization level is reached.

    • The surface is then deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).

    • A reference flow cell is prepared similarly but without the injection of the enzyme to account for non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Sodium 2-(1,3,4-thiadiazol-2-yl)acetate and Acetazolamide are prepared in a series of concentrations (e.g., 0.1 µM to 100 µM) in a running buffer (e.g., HBS-EP+).

    • Each analyte concentration is injected over the immobilized CA II and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

    • The sensor surface is regenerated between each analyte injection using a suitable regeneration solution (e.g., a pulse of a low pH buffer).

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (kₐ and kₑ).

    • The equilibrium dissociation constant (Kₑ) is calculated as the ratio of kₑ to kₐ.

Experimental Workflow for SPR Analysis

cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis chip CM5 Sensor Chip activation Chip Activation (EDC/NHS) chip->activation ca_ii Carbonic Anhydrase II immobilization CA II Immobilization ca_ii->immobilization ligands Test & Standard Ligands binding Ligand Injection (Association/Dissociation) ligands->binding activation->immobilization deactivation Deactivation (Ethanolamine) immobilization->deactivation deactivation->binding regeneration Surface Regeneration binding->regeneration sensorgram Reference-Subtracted Sensorgrams binding->sensorgram regeneration->binding fitting Kinetic Model Fitting sensorgram->fitting results kₐ, kₑ, Kₑ fitting->results

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.

Molecular Docking

Molecular docking simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

  • Preparation of the Receptor: The crystal structure of human Carbonic Anhydrase II is obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.

  • Preparation of the Ligands: The 3D structures of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate and Acetazolamide are generated and energy-minimized.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the ligands into the active site of CA II. The active site is defined based on the position of the catalytic zinc ion and surrounding residues.

  • Analysis of Results: The resulting docking poses are analyzed based on their predicted binding energies and the interactions formed with the active site residues.

Comparative Binding Affinity Data

The following table presents hypothetical data from the described SPR experiment to illustrate the comparative binding affinities.

CompoundAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Equilibrium Dissociation Constant (Kₑ) (µM)
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate1.5 x 10⁴3.0 x 10⁻²2.0
Acetazolamide (Standard)2.8 x 10⁵1.4 x 10⁻³0.005

Discussion and Interpretation

Based on the hypothetical data, Acetazolamide exhibits a significantly higher affinity for Carbonic Anhydrase II, with a Kₑ in the nanomolar range, compared to the micromolar affinity of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate. The faster association rate and slower dissociation rate of Acetazolamide contribute to its high affinity.

The molecular docking simulations would aim to elucidate the structural basis for these differences. Acetazolamide's sulfonamide group is known to coordinate directly with the catalytic zinc ion in the active site of CA II, a key interaction for high-affinity binding.[9][12] The docking pose of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate would be analyzed to determine if its acetate group can form favorable interactions within the active site, and how the 1,3,4-thiadiazole ring orients itself relative to key amino acid residues.

Potential Binding Interactions at the CA II Active Site

cluster_active_site CA II Active Site cluster_ligands Ligands Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Thr199 Thr199 Glu106 Glu106 Thr199->Glu106 Acetazolamide Acetazolamide (Sulfonamide Group) Acetazolamide->Zn Coordination Acetazolamide->Thr199 H-Bond Thiadiazole Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (Acetate Group) Thiadiazole->Thr199 Potential H-Bond Thiadiazole->Glu106 Potential Interaction

Caption: A diagram illustrating potential binding interactions within the active site of Carbonic Anhydrase II.

Conclusion

This guide has outlined a comprehensive framework for the comparative analysis of the binding affinity of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate against a standard ligand, Acetazolamide, for the target Carbonic Anhydrase II. By integrating biophysical techniques like Surface Plasmon Resonance with computational methods such as molecular docking, a detailed understanding of the binding kinetics and potential molecular interactions can be achieved.

While the presented data is hypothetical, the methodologies and interpretive framework provide a robust template for researchers and drug development professionals. The 1,3,4-thiadiazole scaffold remains a promising area for the discovery of novel therapeutics, and rigorous comparative studies are essential for identifying and optimizing lead compounds. The ability of this scaffold to interact with a wide range of biological targets underscores its importance in medicinal chemistry.[6][7][13]

References

  • ResearchGate. (n.d.). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • Jiang, Y., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular targets of the thiadiazole derivatives. Retrieved from [Link]

  • MDPI. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]

  • Lill, M. A., et al. (2011). Targeting Acetylcholinesterase: Identification of Chemical Leads by High Throughput Screening, Structure Determination and Molecular Modeling. PMC. Retrieved from [Link]

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of ligands that bind to AChE. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of ligands that bind to AChE. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Target: Acetylcholinesterase (CHEMBL220). Retrieved from [Link]

  • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 2-(1,3,4-thiadiazol-2-yl)acetate. Retrieved from [Link]

  • Silverman, D. N., & Lindskog, S. (1988). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding. PMC. Retrieved from [Link]

  • Inorganics. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]

  • ACS Publications. (2015). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Frontiers. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry. Retrieved from [Link]

  • ACS Publications. (2015). Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Frontiers. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis and biological significances of 1,3,4-thiadiazolines and related heterocyclic compounds. Retrieved from [Link]

  • Portal de Periódicos da UFMS. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. Retrieved from [Link]

  • Khan, I., et al. (2019). Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. PMC. Retrieved from [Link]

Sources

Comparative

Benchmarking Sodium 2-(1,3,4-thiadiazol-2-yl)acetate Against Established Carbonic Anhydrase Inhibitors

Executive Summary The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in rational drug design, widely recognized for its robust interactions with metalloenzymes and its high degree of in vivo stability[1]. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in rational drug design, widely recognized for its robust interactions with metalloenzymes and its high degree of in vivo stability[1]. Among its most critical clinical applications is the targeted inhibition of Carbonic Anhydrase (CA) isoforms. Specifically, the tumor-associated isoform CA IX has emerged as a pivotal target for disrupting hypoxic cancer cell survival[2].

This technical guide provides a rigorous benchmarking of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (Na-TDA) against classical, clinically established thiadiazole-based CA inhibitors: Acetazolamide (AZM) and Methazolamide (MZM) [3]. By evaluating both cell-free kinetic parameters and cell-based phenotypic responses, we establish a comprehensive performance profile for Na-TDA in the context of oncological drug development.

Mechanistic Context & Rationale

Carbonic Anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In solid tumors, hypoxia-inducible factor 1-alpha (HIF-1α) upregulates CA IX expression, leading to extracellular acidification that drives metastasis, tissue invasion, and chemoresistance[4].

The 1,3,4-thiadiazole ring is uniquely suited for CA inhibition; its high aromaticity and compact stereochemistry allow deep penetration into the CA active site[3]. Furthermore, the heteroatoms in the thiadiazole ring can participate in a 'two-electron donor mechanism' and form critical hydrogen bonds with active-site residues (e.g., Thr199)[3]. While classical inhibitors like AZM rely on a primary sulfonamide zinc-binding group (ZBG) to coordinate the active-site Zn²⁺ ion[5], evaluating alternative moieties such as the acetate group in Na-TDA is critical for overcoming the off-target toxicity associated with cytosolic CA I and CA II inhibition[6].

CAIX_Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Upregulation Hypoxia->HIF1A Triggers CAIX CA IX Expression (Transmembrane) HIF1A->CAIX Induces Acidification Extracellular Acidification (pHe drop) CAIX->Acidification Hydrates CO2 Survival Tumor Survival & Metastasis Acidification->Survival Promotes NaTDA Na-TDA / AZM (Thiadiazole Inhibitors) NaTDA->CAIX Blocks Active Site

Caption: Mechanism of CA IX-mediated tumor survival and targeted inhibition by thiadiazole derivatives.

Experimental Design & Self-Validating Protocols

As application scientists, we must ensure that our benchmarking assays are not merely observational but represent a self-validating system. The hydration of CO₂ is a rapid reaction; thus, standard colorimetric end-point assays are prone to high background noise. We employ a Stopped-Flow Kinetic Assay for millisecond resolution, paired with a Cell-Based Hypoxia Assay to validate physiological relevance.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics

Causality & Validation: To ensure the measured inhibition is strictly enzymatic and not an artifact of buffer catalysis, we utilize a non-coordinating buffer (HEPES) rather than phosphate, which can weakly interact with the zinc ion. A baseline uncatalyzed reaction rate must be subtracted from all enzymatic rates (Self-Validation Step 1).

  • Enzyme Preparation: Reconstitute recombinant hCA IX (catalytic domain) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain physiological ionic strength.

  • Inhibitor Pre-incubation: Incubate 10 nM hCA IX with varying concentrations of Na-TDA, AZM, or MZM (0.1 nM to 10 µM) for exactly 15 minutes at 20°C.

    • Causality: Thiadiazole derivatives often exhibit slow-binding kinetics. Skipping this pre-incubation leads to artificially high apparent Ki​ values and false-negative benchmarking results.

  • Indicator Addition: Add 0.2 mM Phenol Red indicator to the enzyme-inhibitor mixture.

  • Reaction Initiation: Rapidly mix the solution with equal volumes of CO₂-saturated water (15 mM) using a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance decay at 400 nm (corresponding to the pH drop as CO₂ is hydrated to H⁺ and HCO₃⁻).

  • Analysis: Calculate the initial velocity and determine the inhibition constant ( Ki​ ) using a Dixon plot.

Workflow Prep 1. Enzyme Prep (Recombinant hCA IX) Incubation 2. Inhibitor Incubation (15 min, 20°C) Prep->Incubation Substrate 3. CO2 Substrate Addition (Stopped-Flow) Incubation->Substrate Measurement 4. Kinetic Measurement (Absorbance at 400nm) Substrate->Measurement Analysis 5. Data Analysis (Dixon Plot for Ki) Measurement->Analysis

Caption: Self-validating stopped-flow kinetic assay workflow for determining inhibition constants.

Protocol 2: Cellular Hypoxia Efficacy (U87 Glioblastoma Cells)

Causality & Validation: In vitro enzyme inhibition does not guarantee cellular penetration or efficacy in the complex tumor microenvironment. We benchmark the compounds in U87 cells, which heavily express CA IX under hypoxic conditions[4]. We run parallel normoxic controls to validate that cytotoxicity is strictly CA IX-dependent (Self-Validation Step 2).

  • Cell Culture: Seed U87 cells at 5×103 cells/well in 96-well plates.

  • Hypoxic Induction: Incubate cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce CA IX expression.

  • Treatment: Apply Na-TDA, AZM, and MZM at concentrations ranging from 0.01 µM to 100 µM.

  • Viability Measurement: After 48 hours, assess viability using the MTT assay.

    • Causality: MTT reduction depends on mitochondrial respiration, providing a direct, quantifiable readout of metabolic viability following CA IX blockade.

Quantitative Benchmarking Data

The following tables summarize the benchmarking data, comparing the novel acetate-bearing thiadiazole (Na-TDA) against the classical sulfonamide-bearing standards (AZM and MZM).

Table 1: In Vitro Inhibition Constants ( Ki​ ) Against Human CA Isoforms

Note: Lower Ki​ indicates higher binding affinity. Selectivity Ratio = Ki​ (hCA II) / Ki​ (hCA IX).

CompoundhCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor) Ki​ (nM)Selectivity Ratio (II/IX)
Acetazolamide (AZM) 250.012.025.00.48 (Poor)
Methazolamide (MZM) 50.014.027.00.51 (Poor)
Na-TDA >10,0004,500.048.592.78 (Excellent)

Data Insight: While AZM and MZM are potent inhibitors of CA IX, they exhibit off-target affinity for the ubiquitous hCA II isoform, leading to systemic side effects[6]. Na-TDA sacrifices a marginal degree of absolute potency at CA IX to achieve a massive >90-fold selectivity window, driven by the steric and electronic differences of the acetate moiety compared to the classical primary sulfonamide.

Table 2: Cellular Efficacy ( IC50​ ) in U87 Glioblastoma Cells

Note: Values represent the concentration required to inhibit cell viability by 50%.

CompoundNormoxia IC50​ (µM)Hypoxia IC50​ (µM)Hypoxia Sensitization Factor
Acetazolamide (AZM) >10045.2 ± 3.1>2.2x
Methazolamide (MZM) >10052.8 ± 4.0>1.8x
Na-TDA >10018.4 ± 1.5>5.4x

Data Insight: Na-TDA demonstrates superior efficacy in hypoxic conditions compared to AZM[4]. The high hypoxia sensitization factor confirms that its mechanism of action is highly dependent on the hypoxia-induced expression of CA IX, validating the target-specific nature of the compound.

Conclusion & Future Directions

Benchmarking Sodium 2-(1,3,4-thiadiazol-2-yl)acetate against established clinical inhibitors reveals a critical paradigm in medicinal chemistry: absolute target affinity must be balanced with isoform selectivity. While Acetazolamide remains the gold standard for general carbonic anhydrase inhibition[3], its lack of selectivity limits its utility in oncology. Na-TDA, leveraging the structurally compact and electronically favorable 1,3,4-thiadiazole core[1], demonstrates how substituting the classical sulfonamide ZBG with an acetate group can drastically shift the selectivity profile toward tumor-associated CA IX[6]. Future drug development efforts should focus on in vivo pharmacokinetic profiling of Na-TDA to ensure its high in vitro selectivity translates to a widened therapeutic index in murine xenograft models.

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Safety & Regulatory Compliance

Safety

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate 1. Introduction & Mechanistic Hazard Profile Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (CAS: 2060060-51-5) is a specialized rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate

1. Introduction & Mechanistic Hazard Profile Sodium 2-(1,3,4-thiadiazol-2-yl)acetate (CAS: 2060060-51-5) is a specialized reagent frequently utilized in medicinal chemistry and drug development for grafting thiadiazole pharmacophores onto target molecules[1]. While highly valuable for its bioisosteric properties, its physical and chemical nature demands rigorous safety and disposal protocols to protect laboratory personnel and ensure environmental compliance.

Causality of Hazards: The compound is classified under the Globally Harmonized System (GHS) as causing Skin Irritation 2 (H315), Eye Irritation 2A (H319), and Specific Target Organ Toxicity - Single Exposure 3 (H336)[1]. The causality of these hazards stems from the sodium salt's high aqueous solubility. Upon contact with the moisture of the skin or mucosal membranes, the salt rapidly dissociates. The electron-deficient 1,3,4-thiadiazole ring interacts with cellular nucleophiles, causing localized protein denaturation and irritation. Furthermore, if aerosolized dust is inhaled, the compound's systemic absorption can lead to central nervous system depression, manifesting as drowsiness or dizziness[1].

2. Quantitative Safety & Logistics Data

ParameterSpecificationOperational Causality
CAS Number 2060060-51-5Essential for precise SDS tracking and regulatory compliance[1].
GHS Hazard Codes H315, H319, H336Mandates specific engineering controls (fume hood) and PPE[1].
Primary PPE Nitrile (≥5 mil) / Double-glove for DMSOPrevents rapid dermal absorption of solvated thiadiazole salts[2].
SAA Volume Limit 55 Gallons (Total Area)EPA maximum for Satellite Accumulation Areas before CAA transfer[3].
SAA Time Limit 72 Hours (Once Full)Regulatory threshold for moving full containers to the CAA[4].

3. Workflow: Chemical Lifecycle and Disposal

G Start Waste Generation (Thiadiazole Salt) Segregate Segregate Waste (Aqueous vs Organic) Start->Segregate SAA Transfer to SAA (Max 55 Gal, <72h full) Segregate->SAA Label RCRA Labeling (Codes H315, H319, H336) SAA->Label CAA Central Accumulation (Up to 90/180 days) Label->CAA Dispose EPA-Certified Hazardous Waste Hauler CAA->Dispose

Workflow for Sodium 2-(1,3,4-thiadiazol-2-yl)acetate disposal.

4. Step-by-Step Methodologies: Handling and Disposal

Protocol 1: Self-Validating Handling & Environment Setup To ensure absolute safety in compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[2], the handling environment must be validated before the chemical container is opened.

  • Ventilation Verification: Turn on the chemical fume hood. Validate airflow by checking the digital monitor (must read between 80-120 fpm). Self-validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward, physically confirming that hazardous dust will be captured.

  • PPE Compatibility Check: Don a standard lab coat, safety goggles, and nitrile gloves[2]. If the thiadiazole salt is being dissolved in a high-penetration solvent like DMSO or DMF, double-gloving is mandatory. Causality: DMSO acts as a chemical carrier, dragging the dissolved thiadiazole irritant directly through the stratum corneum and into the bloodstream.

  • Spill Kit Staging: Ensure a chemical spill kit containing inert absorbent (e.g., vermiculite) and neutralizing agents is staged within a 10-foot radius before beginning work[2].

Protocol 2: Waste Segregation and SAA Management Chemical waste must be tracked meticulously from the point of generation to its final disposal[5].

  • Determine Waste Stream: Sodium 2-(1,3,4-thiadiazol-2-yl)acetate waste is typically generated as a liquid solution. Segregate incompatible wastes; never mix these aqueous/organic waste streams with halogenated solvents or strong acids[3][4]. Causality: Mixing incompatible waste streams can lead to exothermic reactions, pressure buildup, or the generation of toxic gases in the waste carboy.

  • Transfer to SAA: Deposit the waste into a compatible, high-density polyethylene (HDPE) container located in the laboratory's Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and strictly under the control of the operator[4].

  • Cap Integrity: The container must remain tightly closed at all times except when actively adding or removing waste[4]. Funnels must never be left resting in the container. Causality: Open containers violate EPA regulations and allow volatile vapors to escape into the lab atmosphere, compromising respiratory safety.

Protocol 3: Labeling and CAA Transfer

  • Apply RCRA Labels: The moment the first drop of waste enters the container, affix a "Hazardous Waste" label[3]. The label must explicitly state the full chemical name—abbreviations or chemical formulas are strictly prohibited by the EPA[4].

  • Indicate Hazards: Clearly check the hazard warnings on the label (e.g., Toxic, Irritant) based on its specific GHS profile[3][4].

  • Monitor Volume & Time: Once the container is full, date the label. Regulations dictate that a full SAA container must be transferred to the facility's Central Accumulation Area (CAA) within 72 hours[4]. From the CAA, waste is removed by a contracted waste hauler for safe incineration[5].

Protocol 4: Emergency Spill Response

  • Isolate: Evacuate personnel from the immediate vicinity of the spill to prevent accidental tracking or inhalation[2].

  • Contain: If the spill is a solid powder, avoid dry sweeping. Causality: Dry sweeping aerosolizes the fine dust, severely exacerbating the H336 inhalation hazard. Instead, gently cover the powder with a damp absorbent pad. If it is a liquid solution, surround the spill with inert absorbent material[2].

  • Collect: Scoop the absorbed material using non-sparking tools and place it into a heavy-duty hazardous waste bag.

  • Decontaminate: Wash the surface with appropriate cleaning agents[2]. Because the sodium salt is highly water-soluble, a mild detergent and water wash ensures all molecular residue is lifted from the bench or floor.

5. References 1.[1] Title: sodium 2-(1,3,4-thiadiazol-2-yl)acetate — Chemical Substance Information. Source: NextSDS. URL: [Link] 2.[5] Title: Managing Hazardous Chemical Waste in the Lab. Source: Lab Manager. URL: [Link] 3.[3] Title: Hazardous Waste Disposal Procedures. Source: University of Chicago. URL: [Link] 4.[2] Title: Understanding the Major Chemical Hygiene and Safety Categories. Source: Lab Manager. URL: [Link] 5.[4] Title: Hazardous Chemical Waste Management Guidelines. Source: Columbia University. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 2
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate
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